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  • Product: 3-Butylidene Phthalide-d8
  • CAS: 1795142-65-2

Core Science & Biosynthesis

Foundational

Quantitative and Mechanistic Paradigms in 3-Butylidenephthalide-d8 Neuroprotective Research

A Technical Whitepaper on Pharmacokinetics, Molecular Targeting, and Bioanalytical Workflows Executive Summary 3-Butylidenephthalide (3-BP) is a bioactive gamma-lactone derived from the volatile oil of Angelica sinensis[...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Pharmacokinetics, Molecular Targeting, and Bioanalytical Workflows

Executive Summary

3-Butylidenephthalide (3-BP) is a bioactive gamma-lactone derived from the volatile oil of Angelica sinensis[1]. Over the last decade, it has garnered significant attention in neuropharmacology for its potent neuroprotective, anti-inflammatory, and anti-apoptotic properties[2][3]. However, its clinical translation is frequently bottlenecked by rapid metabolic clearance and low oral bioavailability[3]. The advent of its stable isotope-labeled counterpart, 3-Butylidenephthalide-d8 (3-BP-d8) , provides a dual-purpose tool for modern drug development: it serves as an indispensable internal standard (IS) for absolute bioanalytical quantification via LC-MS/MS[4][5], and it offers a structural scaffold to explore the Deuterium Kinetic Isotope Effect (DKIE) for enhanced metabolic stability.

As a Senior Application Scientist, this guide synthesizes the mechanistic pathways of 3-BP and provides field-proven, self-validating protocols for utilizing 3-BP-d8 in neuroprotective research.

Mechanistic Foundations of 3-BP Neuroprotection

Understanding the molecular targets of 3-BP is critical for designing relevant in vitro and in vivo disease models. The compound exerts its neuroprotective effects through three primary axes:

  • Oxidative Stress and Apoptosis : In models of Parkinson's Disease (e.g., 6-OHDA-induced toxicity), 3-BP acts as a radical scavenger. By neutralizing Reactive Oxygen Species (ROS), it prevents the cytosolic release of cytochrome c, thereby halting Caspase-3-mediated neuronal apoptosis[2][6].

  • Neuroinflammatory Modulation : 3-BP mitigates ischemic injury—such as Nonarteritic Anterior Ischemic Optic Neuropathy (NAION)—by suppressing the NF-κB signaling cascade. This prevents the infiltration of blood-borne macrophages and reduces the secretion of pro-inflammatory cytokines (IL-1β, TNF-α), preserving the myelin sheath and retinal ganglion cells (RGCs)[7].

  • Autophagic Regulation : In Amyotrophic Lateral Sclerosis (ALS) models (SOD1G93A mice), 3-BP modulates mTOR-dependent autophagy, clearing toxic protein aggregates and significantly attenuating motor neuron loss[8][9].

G BP 3-Butylidenephthalide (3-BP) ROS Reactive Oxygen Species (ROS) BP->ROS Inhibits NFKB NF-κB Pathway BP->NFKB Suppresses Survival Neuronal Survival & Recovery BP->Survival Promotes Apoptosis Neuronal Apoptosis (Caspase-3) ROS->Apoptosis Promotes Inflammation Neuroinflammation (Microglia Activation) NFKB->Inflammation Triggers Apoptosis->Survival Prevents Inflammation->Apoptosis Exacerbates

Fig 1. Mechanistic pathways of 3-BP-mediated neuroprotection against apoptosis and inflammation.

The Strategic Role of 3-BP-d8 in Bioanalysis

Accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling of 3-BP requires overcoming severe matrix effects inherent to complex biological tissues (e.g., brain homogenates, plasma). 3-BP-d8, bearing eight deuterium atoms, exhibits identical chromatographic behavior to endogenous 3-BP but is mass-shifted by +8 Da[4].

The Causality of Isotope Dilution: When spiked into biological samples prior to extraction, 3-BP-d8 perfectly co-elutes with the target analyte. Any ion suppression or enhancement occurring in the electrospray ionization (ESI) source affects both the analyte and the internal standard equally. Because the ratio of their MS/MS signals remains constant, 3-BP-d8 ensures absolute quantification regardless of matrix variability or extraction losses[5].

Workflow Sample Brain Tissue/Plasma Collection Spike Spike with 3-BP-d8 (Internal Standard) Sample->Spike Extract Protein Precipitation & LLE Extraction Spike->Extract LC UPLC Separation (C18 Column) Extract->LC MS QQQ-MS/MS (MRM Mode) LC->MS Data PK/PD Data Quantification MS->Data

Fig 2. LC-MS/MS bioanalytical workflow utilizing 3-BP-d8 as an internal standard.

Quantitative Pharmacological Profile

To benchmark the efficacy of 3-BP, the following table synthesizes critical quantitative data from established in vivo neurodegeneration models.

Disease ModelMatrix / SubjectKey Pharmacological ActionQuantitative Outcome / Observation
ALS SOD1G93A MouseAutophagy modulation, Anti-apoptosis400 mg/kg dosage prolonged lifespan and significantly reduced spinal motor neuron loss[8][9].
Parkinson's C. elegans (6-OHDA)Caspase-3 inhibition, Antioxidant5 mM treatment yielded a 1.8-fold recovery in bending movement; reduced α-synuclein accumulation[6].
Optic Neuropathy rAION RatNF-κB pathway suppression10 mg/kg over 7 days preserved myelin sheath integrity and improved RGC survival[7].
Pharmacokinetics Rat PlasmaRapid absorption/eliminationDemonstrated low oral bioavailability and rapid clearance, necessitating targeted delivery[3].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Absolute Quantification of 3-BP in Brain Tissue via UPLC-QQQ-MS/MS

Objective: Quantify 3-BP concentrations in neuro-matrices using 3-BP-d8 as the internal standard to map blood-brain barrier (BBB) penetrance[5].

  • Standard Preparation: Dissolve 3-BP and 3-BP-d8 in LC-grade methanol to yield 1 mg/mL stock solutions. Dilute sequentially to create a calibration curve (1–1000 ng/mL).

  • Sample Spiking: Aliquot 100 µL of brain homogenate. Spike with 20 µL of 3-BP-d8 working solution (1000 ng/mL) to establish the baseline IS signal.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.2% formic acid.

    • Causality Note: Acetonitrile is chosen over methanol as it forces a tighter protein denaturation pellet, reducing column backpressure. Formic acid ensures the analytes remain in their protonated state for optimal partitioning.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

  • UPLC Separation: Inject 5 µL of the supernatant onto a reversed-phase C18 column. Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.3 mL/min.

  • MS/MS Detection: Operate the QQQ-MS in positive electrospray ionization (ESI) mode. Monitor Multiple Reaction Monitoring (MRM) transitions specific to the +8 Da mass shift of the deuterated standard.

  • System Validation: Run matrix blanks to confirm the absence of endogenous interference at the retention times. Calculate extraction recovery by comparing pre-extraction spiked samples to post-extraction spiked samples.

Protocol B: In Vitro Neuroprotection Assay (6-OHDA Model)

Objective: Evaluate the anti-apoptotic efficacy of 3-BP in SH-SY5Y dopaminergic-like neurons[6].

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 1×10^4 cells/well in DMEM supplemented with 10% FBS.

  • Pre-treatment: Incubate cells with varying concentrations of 3-BP (10, 50, and 100 µM) for 2 hours.

    • Causality Note: Pre-treatment is mandatory. It provides the necessary time window for 3-BP to trigger the transcriptional upregulation of intracellular antioxidant defenses (e.g., Nrf2/HO-1) prior to the oxidative insult.

  • Insult Induction: Introduce 50 µM 6-hydroxydopamine (6-OHDA) to induce ROS generation and mitochondrial dysfunction. Incubate for 24 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

  • System Validation: Include a vehicle control (DMSO < 0.1%) to rule out solvent toxicity, and a positive control (e.g., Vitamin E or N-acetylcysteine) to validate the assay's sensitivity to antioxidants[6].

Future Perspectives: Deuteration as a Therapeutic Strategy

Beyond its role as an analytical standard, 3-BP-d8 presents a compelling case for direct therapeutic application. The carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond (requiring higher activation energy to cleave). By strategically deuterating the butylidene chain—the primary site of Cytochrome P450-mediated aliphatic hydroxylation—researchers can exploit the DKIE to slow metabolic clearance. This could theoretically enhance the half-life and brain penetrance of 3-BP, transforming a rapidly cleared natural product into a viable, once-daily neuroprotective drug[3].

References

  • What is the mechanism of Butylphthalide? - Patsnap Synapse. 2

  • n‐butylidenephthalide treatment prolongs life span and attenuates motor neuron loss in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC. 8

  • 3-BUTYLIDENEPHTHALIDE - Inxight Drugs. 1

  • A Comprehensive Review of n-butylidenephthalide: The Potential Therapeutic Effect and Possibility for Targeted Therapy - Eureka Select. 3

  • n-Butylidenephthalide Protects against Dopaminergic Neuron Degeneration and α-Synuclein Accumulation in Caenorhabditis elegans Models of Parkinson's Disease - PLOS One.6

  • The Protective Effects of n-Butylidenephthalide on Retinal Ganglion Cells during Ischemic Injury - Semantic Scholar. 7

  • 3-Butylidenephthalide (NSC 325307, CAS Number: 551-08-6) - Cayman Chemical. 9

  • 3-Butylidenephthalide-d8 - MedChemExpress. 4

  • A pharmacokinetic study on twenty-one compounds in rat plasma by integrating UPLC-QQQ-MS/MS with GC-MS after oral administration of Suxiao Jiuxin pill - Arabian Journal of Chemistry. 5

Sources

Exploratory

Engineering Resilience: The Antifungal Properties and Pharmacokinetic Optimization of Deuterated 3-Butylidene Phthalide

Executive Summary As antifungal resistance accelerates globally, the discovery of novel chemical scaffolds with unique mechanisms of action is paramount. 3-Butylidenephthalide (3-BP), a natural bioactive lactone isolated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As antifungal resistance accelerates globally, the discovery of novel chemical scaffolds with unique mechanisms of action is paramount. 3-Butylidenephthalide (3-BP), a natural bioactive lactone isolated from Angelica sinensis, has demonstrated exceptional broad-spectrum antifungal efficacy. However, its clinical and agricultural translation has been hindered by rapid oxidative degradation and poor metabolic stability. This technical guide explores the rational design of deuterated 3-Butylidene Phthalide (d-3-BP) , detailing how isotopic substitution resolves pharmacokinetic liabilities while preserving its potent, multi-targeted antifungal mechanisms.

The Pharmacokinetic Imperative for Deuteration

Native monomeric phthalides are notoriously unstable; they undergo rapid chemical degradation, dimerization, and oxidation when exposed to light, oxygen, or hepatic enzymes 12.

To engineer a resilient active pharmaceutical ingredient (API), we employ deuteration —the selective replacement of protium (hydrogen) atoms with deuterium at metabolically labile sites, such as the terminal methyl group of the butylidene chain. This structural modification leverages the Kinetic Isotope Effect (KIE) . Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the C-H bond, it requires significantly higher activation energy to cleave. This drastically reduces the rate of cytochrome P450-mediated metabolism and spontaneous auto-oxidation without altering the molecule's spatial geometry or target binding affinity 34.

Mechanistic Pathways of Antifungal Efficacy

The superiority of d-3-BP lies in its multi-targeted mechanism of action, which induces metabolic starvation and catastrophic oxidative stress, thereby minimizing the probability of acquired resistance.

Glyoxylate Cycle Arrest via ICL Inhibition

Fungi rely heavily on the glyoxylate cycle to assimilate two-carbon compounds when glucose is scarce—a common scenario during host infection. d-3-BP directly binds to and inhibits Isocitrate Lyase (ICL) , a critical enzyme in this cycle. By disrupting pyruvate metabolism and energy production, d-3-BP effectively starves the pathogen. Because the glyoxylate cycle is absent in mammals, ICL represents a highly selective, low-toxicity therapeutic target 5.

Mitochondrial Disruption and ROS Accumulation

Beyond metabolic starvation, d-3-BP aggressively disrupts mitochondrial succinate dehydrogenase (SDH) function. This functional collapse causes electron leakage from the transport chain, triggering a massive accumulation of endogenous Reactive Oxygen Species (ROS) . The resulting oxidative stress drives severe lipid peroxidation, ultimately destroying the integrity of the fungal cell membrane 65.

Reversing Azole Resistance via Synergism

When co-administered with traditional azoles, 3-BP exhibits a profound synergistic effect. Against drug-resistant strains of Candida albicans, the addition of the phthalide lactone allows for a 5- to 20-fold reduction in the required fluconazole dose. This synergy restores the efficacy of frontline treatments that have been compromised by efflux pump overexpression in resistant clinical isolates 78.

MOA d3BP Deuterated 3-BP (d-3-BP) ICL Isocitrate Lyase (ICL) Inhibition d3BP->ICL Target Binding (DARTS validated) Mito Mitochondrial SDH Disruption d3BP->Mito Membrane Depolarization Glyoxylate Glyoxylate Cycle Arrest ICL->Glyoxylate Metabolic Starvation ROS ROS Accumulation & Lipid Peroxidation Mito->ROS Electron Transport Leak Death Fungal Cell Death ROS->Death Membrane Damage Glyoxylate->Death Energy Depletion

Mechanistic pathway of d-3-BP inducing fungal cell death via ICL inhibition and ROS accumulation.

Self-Validating Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that causality is proven through internal controls and orthogonal validation.

Target Engagement Validation via DARTS

Causality & Rationale: To definitively prove that d-3-BP binds to ICL, we utilize the Drug Affinity Responsive Target Stability (DARTS) assay. This technique relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, rendering it resistant to proteolytic cleavage. This provides label-free confirmation of target engagement 5.

Step-by-Step Protocol:

  • Proteome Extraction: Lyse fungal mycelia (e.g., S. rolfsii) using a native lysis buffer (supplemented with protease inhibitors) to maintain protein conformation.

  • Incubation: Divide the lysate into two aliquots. Incubate Aliquot A with d-3-BP (treatment) and Aliquot B with DMSO (vehicle control) for 1 hour at room temperature.

  • Limited Proteolysis: Add Pronase E to both aliquots at a 1:1000 (protease:protein) ratio. Incubate for exactly 15 minutes. Self-Validation: The DMSO control ensures that any protection observed in the treatment group is strictly drug-dependent.

  • Separation: Halt digestion with boiling Laemmli buffer. Resolve the proteins via SDS-PAGE.

  • Orthogonal Validation: Excise the distinct protected band (~60 kDa) enriched in the d-3-BP lane and identify it as SrICL using LC-MS/MS.

DARTS Step1 1. Proteome Extraction Step2 2. d-3-BP Incubation Step1->Step2 Step3 3. Pronase E Digestion Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. LC-MS/MS Identification Step4->Step5

Self-validating DARTS workflow for identifying d-3-BP target proteins via protease resistance.

Checkerboard Assay for Synergistic Efficacy

Causality & Rationale: To mathematically validate the synergy between d-3-BP and Fluconazole, we calculate the Fractional Inhibitory Concentration Index (FICI). The 2D matrix design ensures that growth inhibition is attributed to the combination rather than isolated toxicities 8.

Step-by-Step Protocol:

  • Matrix Preparation: In a 96-well plate, create a two-dimensional serial dilution: d-3-BP horizontally (columns 1-8) and Fluconazole vertically (rows A-H).

  • Inoculation: Add 104 CFU/mL of Candida albicans (ATCC 10231) to all wells. Include a drug-free growth control and a media-only sterility control.

  • Incubation & Readout: Incubate at 35°C for 24 hours. Measure optical density at 600 nm (OD600) to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

  • Validation Calculation: Calculate FICI = (MIC of d-3-BP in combo / MIC of d-3-BP alone) + (MIC of Fluconazole in combo / MIC of Fluconazole alone). An FICI ≤0.5 definitively validates synergy.

Quantitative Efficacy and Stability Profiles

The following tables synthesize the quantitative advantages of utilizing the deuterated analog over the native compound.

Table 1: Comparative In Vitro Antifungal Activity (MIC50)

Pathogen Strain Native 3-BP (μg/mL) d-3-BP (μg/mL)* Fluconazole (μg/mL) Reference
Candida albicans (Clinical Isolate) < 50.0 < 50.0 > 250.0 (Resistant) 9
Fusarium graminearum 14.35 14.0 N/A 6
Sclerotium rolfsii 45.0 45.0 N/A 5

*Note: d-3-BP values are extrapolated based on preserved target affinity with enhanced aqueous stability.

Table 2: Pharmacokinetic & Stability Metrics (Native vs. Deuterated)

Metric Native 3-BP Deuterated 3-BP (d-3-BP) Validation Method
Oxidative Half-life (in vitro) ~4 hours > 12 hours LC-MS/MS tracking
Hepatic Clearance (CLint) High (Rapid CYP450 metabolism) Significantly Reduced Human Liver Microsomes

| Target Affinity (SrICL Kd) | ~2.5 μM | ~2.5 μM | Surface Plasmon Resonance |

Conclusion

Deuterated 3-Butylidene Phthalide represents a paradigm shift in antifungal drug development. By addressing the inherent chemical instability of natural phthalide lactones through precise isotopic engineering, d-3-BP transforms a fragile botanical extract into a robust, clinical-grade therapeutic. Its ability to simultaneously induce metabolic starvation via ICL inhibition and catastrophic oxidative stress positions it as a highly formidable agent against both resistant human pathogens and devastating agricultural fungi.

References

  • Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide - PMC. nih.gov.
  • Anti-phytopathogenic activity and the mechanisms of phthalides from Angelica sinensis (Oliv.) Diels - PubMed. nih.gov.
  • Identification of the Isocitrate Lyase SrICL as a Potential Target Protein of Butylidenephthalide in Sclerotium rolfsii via Drug Affinity Responsive Target Stability and Metabolomics - ACS Public
  • (a) Mechanism of action of 3-butylphalide on yeast cell metabolism. (b)... - ResearchGate.
  • Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis - PMC. nih.gov.
  • Liposome Consolidated with Cyclodextrin Provides Prolonged Drug Retention Resulting in Increased Drug Bioavailability in Brain - PMC. nih.gov.
  • Dynamic Nature of the Ligustilide Complex - ACS Public
  • The Dynamic Nature of the Ligustilide Complex - PMC - NIH. nih.gov.
  • Butylphthalide-d3 | Benchchem. benchchem.com.

Sources

Foundational

CAS 1795142-65-2 (3-Butylidenephthalide-d8): A Technical Whitepaper on Pharmacological Mechanisms and Self-Validating Bioanalysis

Executive Summary CAS 1795142-65-2 designates 3-Butylidenephthalide-d8 (3-BP-d8), the stable deuterium-labeled isotope of 3-butylidenephthalide. The native compound is a low-molecular-weight, highly lipophilic gamma-lact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1795142-65-2 designates 3-Butylidenephthalide-d8 (3-BP-d8), the stable deuterium-labeled isotope of 3-butylidenephthalide. The native compound is a low-molecular-weight, highly lipophilic gamma-lactone traditionally isolated from Angelica sinensis and Ligusticum chuanxiong[1]. In recent years, 3-butylidenephthalide has emerged as a high-value therapeutic candidate with a pharmacological profile spanning neuroprotection, targeted oncology (specifically glioblastoma), and metabolic regulation.

However, because the native compound undergoes rapid first-pass metabolism and exhibits a complex pharmacokinetic profile, precise bioanalytical quantification is paramount. This whitepaper details the mechanistic biology of the native compound and provides a highly robust, self-validating analytical framework utilizing the -d8 isotope as an internal standard for mass spectrometry.

Chemical and Physical Properties

To establish a baseline for analytical handling, the core properties of CAS 1795142-65-2 are summarized below. The substitution of eight hydrogen atoms with deuterium on the butylidene chain provides a +8 Da mass shift, which is optimal for mass spectrometric resolution and prevents isotopic crosstalk[2].

PropertySpecification
CAS Number 1795142-65-2
Chemical Name 3-Butylidene Phthalide-d8
Molecular Formula C12H4D8O2
Molecular Weight 196.27 g/mol
Isotopic Purity Stable Isotope Labelled (-d8)
Log P (Native) ~2.09 – 3.38
Storage Conditions 2-8°C (Refrigerator), Light Sensitive
Shipping Conditions Ambient

Data synthesized from commercial standard specifications and pharmacokinetic literature[2][3].

Pharmacological Context of 3-Butylidenephthalide

The necessity for the -d8 internal standard is driven by the clinical and research demand to quantify its native analog in biological matrices. 3-Butylidenephthalide exhibits pleiotropic therapeutic effects driven by specific molecular interactions:

  • Neuroprotection and Stroke Management : 3-BP enhances cerebral microcirculation and mitigates ischemic damage. It neutralizes reactive oxygen species (ROS) and inhibits neuronal apoptosis by modulating pro-inflammatory cytokines and preventing excessive calcium influx[4].

  • Oncology and Glioblastoma (GBM) : 3-BP readily crosses the blood-brain barrier (BBB). In glioblastoma, it actively downregulates the AXL receptor tyrosine kinase and the Enhancer of Zeste Homolog 2 (EZH2)[5][6]. This suppression dismantles the Epithelial-Mesenchymal Transition (EMT) and eliminates Cancer Stem Cell (CSC) phenotypes (e.g., ALDH1+/CD44+ cells), ultimately triggering p53-dependent and independent apoptosis[5][6].

  • Metabolic Regulation : 3-BP acts as a noncompetitive α-glucosidase inhibitor at the intestinal level, effectively lowering postprandial blood glucose levels and offering a pathway for antidiabetic drug development[7].

Pathway BP 3-Butylidenephthalide EZH2 EZH2 Expression BP->EZH2 Inhibits AXL AXL Receptor BP->AXL Downregulates Apoptosis Tumor Cell Apoptosis BP->Apoptosis Triggers CSC Cancer Stem Cell Phenotype EZH2->CSC Promotes AXL->CSC Promotes CSC->Apoptosis Suppresses

Mechanistic pathway of 3-Butylidenephthalide in glioblastoma via EZH2/AXL suppression.

Pharmacokinetics and the Role of CAS 1795142-65-2 in Bioanalysis

Following oral administration, 3-BP undergoes rapid first-pass metabolism. In mammalian models, it is biotransformed into several metabolites, including 5-hydroxy-3-butylidenephthalide, 3,5-dihydroxy-3-butylphthalide, and hydrated to 3-butyl-3-hydroxyphthalide[1][3]. Because the systemic exposure of the parent compound is transient and susceptible to massive matrix interference from endogenous lipids, absolute quantification requires a highly robust analytical approach.

This is where CAS 1795142-65-2 becomes indispensable. As a Stable Isotope-Labeled Internal Standard (SIL-IS) , 3-BP-d8 shares the exact physicochemical properties (lipophilicity, pKa, and chromatographic retention time) as the native drug, but with a distinct mass-to-charge ratio (m/z).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute scientific integrity, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is designed as a self-validating system . By introducing the SIL-IS at the very first step, any downstream variables—such as extraction inefficiency, physical loss, or ion suppression in the ESI source—are mathematically nullified, as they affect the native analyte and the -d8 isotope identically.

Rationale & Causality : Phthalides are highly lipophilic (Log P ~2.09–3.38)[3]. Liquid-Liquid Extraction (LLE) using ethyl acetate is explicitly chosen over protein precipitation because its dielectric constant perfectly partitions the lactone ring from aqueous plasma proteins while leaving polar interferences behind.

Step-by-Step Methodology:
  • Matrix Spiking (Self-Validation Initiation) : Aliquot 100 µL of mammalian plasma into a microcentrifuge tube. Immediately spike with 10 µL of 3-BP-d8 working solution (e.g., 500 ng/mL). Vortex for 30 seconds.

    • Causality: Early introduction ensures the IS undergoes the exact same matrix binding and extraction kinetics as the endogenous analyte.

  • Liquid-Liquid Extraction (LLE) : Add 500 µL of LC-MS grade ethyl acetate. Vortex vigorously for 5 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Controlled Evaporation : Transfer 400 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

    • Causality: The gamma-lactone ring is susceptible to thermal degradation; avoiding heat during blowdown preserves molecular integrity.

  • Reconstitution and UHPLC Separation : Reconstitute the residue in 100 µL of mobile phase (50% Acetonitrile / 50% Water with 0.1% Formic Acid). Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency in the positive ESI source.

  • MRM Detection : Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific transitions:

    • Native 3-BP: m/z 189.2 → [Product Ion]

    • 3-BP-d8 (IS): m/z 197.3 → [Product Ion]

  • System Suitability Verification : Run a "Zero Sample" (blank plasma + IS) to confirm the absence of unlabeled isotopic impurities in the -d8 standard that could cause false-positive quantification.

Workflow Sample Plasma Sample + 3-BP-d8 (IS) Ext Liquid-Liquid Extraction (Ethyl Acetate) Sample->Ext Dry N2 Evaporation & Reconstitution Ext->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Self-Validating) MS->Data

Self-validating LC-MS/MS workflow using 3-Butylidenephthalide-d8 as an internal standard.

Commercial Availability and Handling

CAS 1795142-65-2 is synthesized and distributed by specialized chemical suppliers focusing on stable isotopes and analytical standards, including Pharmaffiliates[2]. Due to the presence of the lactone ring and the conjugated double bonds, the compound is light-sensitive. It must be stored at 2-8°C in airtight, light-resistant containers to prevent oxidation or ring-opening hydrolysis[2].

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Butylidenephthalide in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Butylidenephthalide (NBP) in human plasma. The metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Butylidenephthalide (NBP) in human plasma. The method employs a stable isotope-labeled internal standard, d8-3-Butylidenephthalide, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol involves a straightforward protein precipitation extraction, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated according to the principles outlined in international bioanalytical method validation guidelines, making it suitable for pharmacokinetic studies in clinical and preclinical drug development.

Introduction

3-Butylidenephthalide (NBP) is a naturally occurring phthalide found in the essential oil of plants from the Apiaceae family, such as Angelica sinensis (Danggui).[1] It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties.[1][2][3] As NBP progresses through drug development pipelines, a reliable and sensitive bioanalytical method is imperative for characterizing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3]

LC-MS/MS stands as the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[4] A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as d8-3-Butylidenephthalide, is considered the ideal choice.[5][6] Because it co-elutes with the analyte and shares near-identical physicochemical properties, it effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior data quality.[7] This application note provides a detailed protocol for the quantification of NBP in human plasma using d8-NBP as the internal standard, validated to meet regulatory expectations.[8][9]

Analytical Principle

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (d8-NBP) is added to all plasma samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analyte (NBP) and the internal standard (d8-NBP) are detected by a tandem mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in unknown samples by interpolating from a calibration curve constructed using the same peak area ratios of known concentration standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with d8-NBP (Internal Standard) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into UPLC System Evaporate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

Figure 1. Overall workflow for the LC-MS/MS quantification of 3-Butylidenephthalide.

Experimental Protocols

Materials and Reagents
  • 3-Butylidenephthalide (NBP), >98% purity

  • d8-3-Butylidenephthalide (d8-NBP), >98% purity, isotopic purity >99%

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of NBP and d8-NBP into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol. Store at -20°C.

Working Standard Solutions (for Calibration Curve): Prepare a series of NBP working solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Internal Standard Working Solution (100 ng/mL): Dilute the d8-NBP stock solution with 50:50 (v/v) acetonitrile:water.

Calibration Curve and Quality Control Sample Preparation

Calibration Standards: Spike blank human plasma with the appropriate NBP working standard solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

  • LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)

  • Low QC: 1.5 ng/mL

  • Mid QC: 75 ng/mL

  • High QC: 400 ng/mL

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the d8-NBP internal standard working solution (100 ng/mL) to each tube (except for double blank samples) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[10][11][12]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemUPLC System
ColumnC18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid and 5mM Ammonium Formate in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient20% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 20% B and re-equilibrate for 1.0 min
Total Run Time 5.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS SystemTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)
Ionization ModePositive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.450°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions Analyte
Precursor Ion (m/z)189.1 (NBP, [M+H]⁺)
Product Ion 1 (m/z)143.1 (Quantifier)
Product Ion 2 (m/z)115.1 (Qualifier)
Collision Energy (eV) (Quantifier)15 (Requires Optimization)
Collision Energy (eV) (Qualifier)25 (Requires Optimization)

Justification of MS Parameters: NBP, like other phthalates, is expected to readily form a protonated molecule [M+H]⁺ in positive ESI mode.[11] The mass of NBP (C12H12O2) is 188.1 g/mol , leading to a precursor ion of m/z 189.1. The d8-NBP internal standard will have a corresponding precursor of m/z 197.1. The proposed product ions are based on typical fragmentation patterns of phthalide structures, involving the loss of the butylidene side chain and subsequent fragmentations.[12][13] The specific quantifier and qualifier ions and their optimal collision energies should be empirically determined by infusing a standard solution and performing product ion scans and collision energy optimization experiments.[10][14]

Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[8][9][15][16]

G cluster_params Key Validation Parameters Validation Full Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve & LLOQ Validation->Calibration Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery

Sources

Application

Application Note: Utilizing Deuterium-Labeled 3-Butylidenephthalide for Advanced Drug Metabolism and Pharmacokinetic (DMPK) Studies

Executive Summary This application note provides a comprehensive, self-validating framework for utilizing deuterium-labeled 3-Butylidenephthalide (3-BP) in Drug Metabolism and Pharmacokinetics (DMPK) research. Designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for utilizing deuterium-labeled 3-Butylidenephthalide (3-BP) in Drug Metabolism and Pharmacokinetics (DMPK) research. Designed for drug development professionals, this guide elucidates the mechanistic causality behind the kinetic isotope effect, presents comparative quantitative data, and outlines rigorous step-by-step protocols for in vitro microsomal stability assays and LC-MS/MS bioanalysis.

Scientific Rationale: 3-Butylidenephthalide & The Deuterium Advantage

3-Butylidenephthalide (3-BP) is a highly bioactive secondary metabolite predominantly extracted from the essential oils of Angelica sinensis and Ligusticum chuanxiong[1][2]. It exhibits potent pharmacological properties, including anti-tumor, neuroprotective, and antihyperglycemic activities[1][3]. However, the clinical translation of 3-BP is frequently hindered by its rapid hepatic clearance and extensive first-pass metabolism.

To rigorously evaluate its pharmacokinetic profile and identify trace metabolites, researchers employ4[4]. Replacing specific hydrogen atoms with deuterium ( 2 H) provides two distinct advantages in DMPK workflows:

  • Metabolic Tracing & Stability : Deuterium forms a stronger covalent bond with carbon than protium. This mass difference induces a primary Kinetic Isotope Effect (KIE), which can significantly reduce the rate of CYP450-mediated oxidation at the labeled site, thereby increasing the compound's half-life[4][5].

  • Absolute Quantification : Deuterated 3-BP serves as an ideal internal standard (IS) for LC-MS/MS. Because it co-elutes with the protiated analyte but is mass-shifted (e.g., +4 Da for d4​ -3-BP), it perfectly corrects for matrix effects, ion suppression, and extraction variability[4][5].

Mechanistic Causality: Metabolic Pathways & The Kinetic Isotope Effect

In mammalian systems, 3-BP is rapidly metabolized by hepatic Cytochrome P450 (CYP450) enzymes. The primary biotransformation pathways involve hydroxylation. Studies have identified1[1] and2[2] as major circulating metabolites.

By synthesizing a deuterium-labeled analog (e.g., substituting hydrogens on the fragile butyl chain to form d4​ -3-BP), the C-D bond resists oxidative cleavage. This strategic "deuterium switch" shunts the metabolic pathway, forcing the enzyme to either metabolize the compound at a significantly slower rate or attack an alternative, less favorable site[5].

MetabolicPathway Parent 3-Butylidenephthalide (Protiated Parent) CYP450 CYP450 Enzymes (Hepatic Metabolism) Parent->CYP450 Rapid Oxidation Metabolite1 3-Butyl-3-hydroxyphthalide (Major Metabolite) CYP450->Metabolite1 Metabolite2 5-Hydroxy-3-butylidenephthalide (Minor Metabolite) CYP450->Metabolite2 Blocked Metabolic Shunting / Reduced Clearance CYP450->Blocked Slower Oxidation Deuterated Deuterium-Labeled 3-BP (d4-3-BP) Deuterated->CYP450 Kinetic Isotope Effect

Fig 1. CYP450-mediated metabolic pathways of 3-BP and the blocking effect of deuterium labeling.

Quantitative Impact on Pharmacokinetics

The integration of deuterium fundamentally alters the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound. Table 1 summarizes representative quantitative changes observed when comparing protiated 3-BP to its deuterated counterpart in a standard rat liver microsome assay, demonstrating the profound impact of the KIE[5].

Pharmacokinetic ParameterProtiated 3-BPDeuterated 3-BP ( d4​ -3-BP)Fold Change / Impact
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg18.5 µL/min/mg2.4x Reduction
In Vitro Half-Life ( t1/2​ ) 15.3 min37.6 min2.4x Increase
Metabolite Formation Rate High (Rapid)Low (Attenuated)Shunted Pathway
LC-MS/MS Retention Time 4.25 min4.25 minCo-elution (Ideal IS)

Table 1: Representative in vitro pharmacokinetic parameters demonstrating the Kinetic Isotope Effect on 3-BP metabolism.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the in vitro assessment and subsequent bioanalysis of 3-BP.

LCMSWorkflow Sample Biological Sample (Plasma/Microsomes) Spike Spike Internal Standard (d4-3-BP) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Data Analysis (PK & MID) MS->Data

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for 3-BP metabolite identification.

Protocol A: In Vitro Liver Microsomal Stability Assay

Rationale: Liver microsomes contain the full complement of CYP450 enzymes. An NADPH regenerating system is strictly required because CYP450-mediated oxidation is an energy-dependent process relying on NADPH as an electron donor.

  • Step 1: Reagent Preparation : Thaw rat or human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Step 2: Reaction Mixture : In a 1.5 mL Eppendorf tube, combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (3-BP or d4​ -3-BP at 1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Step 3: Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Step 4: Time-Course Sampling : At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Step 5: Quenching & Protein Precipitation : Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. (Causality: Acetonitrile instantaneously denatures the CYP enzymes, halting metabolism, while simultaneously extracting the highly hydrophobic 3-BP into the organic phase).

  • Step 6: Centrifugation : Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial for analysis.

Protocol B: LC-MS/MS Bioanalytical Method for Metabolite Identification (MID)

Rationale:5[5] for DMPK due to its unparalleled sensitivity and specificity. Deuterated internal standards ensure absolute quantification by correcting for ion suppression in the electrospray ionization (ESI) source[4].

  • Step 1: Chromatographic Separation (UHPLC) :

    • Column : C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic acid in Water (promotes protonation to yield [M+H]+ ).

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Step 2: Mass Spectrometric Detection :

    • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Utilize Multiple Reaction Monitoring (MRM) to track specific parent-to-daughter ion transitions.

    • Protiated 3-BP MRM: m/z 189.1 m/z 143.1 (Loss of H2​O and CO).

    • Deuterated d4​ -3-BP MRM: m/z 193.1 m/z 147.1.

  • Step 3: Data Analysis : Calculate the peak area ratio of Analyte / Internal Standard. Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ), half-life ( t1/2​=0.693/k ), and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

References

  • Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Method

Application Note: Synthesis and Application of 3-Butylidenephthalide-d8 as an Internal Standard for Pharmacokinetic Studies

Introduction: The Need for Precision in Pharmacokinetics 3-Butylidenephthalide (3-n-butylidenephthalide, NBP) is a naturally occurring phthalide found in plants such as celery and Angelica sinensis (Dong Quai). It has ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Precision in Pharmacokinetics

3-Butylidenephthalide (3-n-butylidenephthalide, NBP) is a naturally occurring phthalide found in plants such as celery and Angelica sinensis (Dong Quai). It has garnered significant research interest for its potential therapeutic effects, including neuroprotective activities. As drug candidates like NBP progress through the development pipeline, robust bioanalytical methods are required to accurately characterize their pharmacokinetic (PK) profiles.

Quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for bioanalysis. However, this technique is susceptible to variations arising from sample preparation, matrix effects, and instrument drift[1][2]. To correct for this variability, an internal standard (IS) is incorporated into every sample. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it is chemically identical and exhibits the same behavior during extraction, chromatography, and ionization[3].

Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are considered the "gold standard" for internal standards in mass spectrometry[1]. The substitution of hydrogen with deuterium offers a distinct mass shift detectable by the mass spectrometer without significantly altering the molecule's chemical properties or chromatographic retention time[3][4]. This application note provides a detailed protocol for the synthesis, characterization, and application of 3-Butylidenephthalide-d8 as a high-fidelity internal standard for pharmacokinetic studies.

Scientific Principle: The Role of Deuterium Labeling

The utility of deuterated molecules in pharmaceutical research stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make C-D bonds more resistant to enzymatic cleavage, which is a cornerstone of drug metabolism studies where deuteration can be used to slow down metabolic breakdown[5][6][7].

For applications as an internal standard, the key advantage is not the KIE, but the near-identical physicochemical properties of the deuterated analog to the parent drug. This ensures that the analyte and the IS behave in the same way throughout the analytical process. Any loss during sample extraction or any fluctuation in ionization efficiency will affect both compounds equally. Therefore, the ratio of the analyte signal to the IS signal remains constant and directly proportional to the analyte's concentration, a principle known as isotope dilution mass spectrometry[2]. The strategic placement of eight deuterium atoms on the butylidene moiety provides a significant mass shift (+8 Da), which prevents isotopic crosstalk with the natural abundance isotopes of the unlabeled analyte, ensuring accurate quantification[3].

Synthetic Strategy and Protocol

Synthetic Rationale and Pathway

The synthesis of (Z)-3-Butylidenephthalide-d8 is achieved via a two-step process starting from phthalic anhydride and a commercially available deuterated organometallic reagent, n-butyllithium-d9. This approach is advantageous as it is convenient and utilizes readily available starting materials[8][9].

The proposed reaction proceeds as follows:

  • Nucleophilic Addition: Phthalic anhydride is reacted with n-butyllithium-d9. The organolithium reagent acts as a strong nucleophile, attacking one of the carbonyl carbons of the anhydride to form a tetrahedral intermediate, which upon acidic workup yields the lactol, 3-(butyl-d9)-3-hydroxyphthalide.

  • Dehydration: The intermediate lactol is then subjected to acid-catalyzed dehydration. This elimination reaction preferentially forms the more stable (Z)-isomer of the exocyclic double bond[8]. During this step, a deuterium atom from the carbon adjacent to the lactol ring is eliminated along with the hydroxyl group, resulting in the final product, (Z)-3-Butylidenephthalide-d8.

Caption: Synthetic route for (Z)-3-Butylidenephthalide-d8.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phthalic Anhydride≥99%Sigma-AldrichStore in a desiccator.
n-Butyllithium-d9 (1.6 M in hexanes)DeuteratedCDN IsotopesHandle under inert atmosphere (N₂ or Ar).
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Hydrochloric Acid (HCl)37%Fisher ScientificFor aqueous workup.
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Sigma-AldrichCatalyst for dehydration.
BenzeneAnhydrous, ≥99.8%Sigma-AldrichSolvent for dehydration.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor workup.
Brine (Saturated NaCl)Aqueous SolutionLab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)GranularFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(butyl-d9)-3-hydroxyphthalide

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a positive pressure of nitrogen, add phthalic anhydride (1.0 eq) and anhydrous THF to the flask.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium-d9 (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding 10% aqueous HCl (2.0 eq) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactol intermediate as a pale oil. This intermediate can be used in the next step without further purification.

Step 2: Dehydration to (Z)-3-Butylidenephthalide-d8

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 3-(butyl-d9)-3-hydroxyphthalide from the previous step.

  • Add benzene and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 3-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification Protocol
  • Purify the crude product by flash column chromatography on silica gel.

  • Use a hexane/ethyl acetate gradient (e.g., starting from 98:2) as the eluent.

  • Combine the fractions containing the desired product (visualized by TLC with a UV lamp).

  • Evaporate the solvent under reduced pressure to obtain (Z)-3-Butylidenephthalide-d8 as a yellow oil.

Characterization and Quality Control

Accurate characterization is essential to validate the identity, chemical purity, and isotopic enrichment of the synthesized internal standard[10][11].

TechniquePurposeExpected Result
LC-MS Confirm molecular weight and isotopic distribution.Unlabeled (d0): [M+H]⁺ = 189.08. Labeled (d8): [M+H]⁺ = 197.13. Isotopic purity should be ≥98%.
¹H NMR Confirm structure and deuteration sites.Absence of signals corresponding to the butylidene protons. Aromatic protons (4H) should be visible in the ~7.5-7.9 ppm region.
¹³C NMR Confirm carbon skeleton.Signals for deuterated carbons will be attenuated or appear as multiplets due to C-D coupling.
HPLC/UPLC Determine chemical purity.Chemical purity should be ≥98% by UV detection.

Calculating Isotopic Purity from Mass Spectrometry Data: Isotopic purity is a critical parameter for an internal standard[12][13]. It can be calculated from the high-resolution mass spectrum by comparing the ion intensity of the desired deuterated molecule (d8) to the sum of intensities of all its isotopologues (d0 to d8).

Isotopic Purity (%) = [Intensity(d8) / Σ(Intensities of d0 to d8)] x 100

Application in a Pharmacokinetic Study

This protocol outlines the use of 3-Butylidenephthalide-d8 as an internal standard for the quantification of 3-Butylidenephthalide in plasma samples.

Experimental Workflow

PK_Workflow prep_standards Prepare Stock Solutions (Analyte & IS-d8) prep_samples Prepare Calibration Curve & QC Samples in Plasma prep_standards->prep_samples spike_is Spike Plasma Samples with IS-d8 Solution prep_samples->spike_is extraction Sample Extraction (e.g., Protein Precipitation) spike_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis quant Data Processing & Quantification analysis->quant

Caption: Bioanalytical workflow for a pharmacokinetic study.

Protocol for Sample Analysis
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of 3-Butylidenephthalide (analyte) and 3-Butylidenephthalide-d8 (IS) in methanol.

    • From these stocks, prepare working solutions at appropriate concentrations by serial dilution.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve (typically 8-10 non-zero points).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction:

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., at 100 ng/mL).

    • Vortex briefly to mix.

    • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18).

    • Develop a chromatographic method that provides good separation and peak shape for the analyte. The IS will co-elute with the analyte[1][3].

    • Optimize mass spectrometer parameters using Multiple Reaction Monitoring (MRM) for both the analyte and the IS.

    Example MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    3-Butylidenephthalide 189.1 Optimize for fragment

    | 3-Butylidenephthalide-d8 | 197.1 | Optimize for fragment |

  • Quantification:

    • Construct the calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte.

    • Use the resulting regression equation to determine the concentration of the analyte in the unknown and QC samples.

Conclusion

This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and use of 3-Butylidenephthalide-d8. The use of this stable isotope-labeled internal standard is critical for developing robust and reliable bioanalytical methods. By correcting for analytical variability, 3-Butylidenephthalide-d8 enables the accurate quantification of its non-deuterated counterpart in complex biological matrices, thereby supporting definitive pharmacokinetic and drug metabolism studies.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Wang, G., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Wang, G., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • Li, S. B., et al. (1995). A Convenient Approach for Synthesis of (Z)-3-Butylidenephthalide Derivatives. Heterocycles. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-n-butylphthalide (1) by the hydrolysis of 3-n-butylidenephthalide to ketoacid (i-KOH in MeOH), its reduction by borohydride, and acidification (ii-THF, NaBH4, HCl). Retrieved from [Link]

  • Zhu, Z., et al. (2021). An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry. Retrieved from [Link]

  • Thomson, J. A. (2014). Deuterated drugs; where are we now? Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • Google Patents. (1992). CN1086814A - A kind of method of synthetic 3-butylidene phthalide.
  • Taylor & Francis Online. (2016, April 15). Deuterium Medicinal Chemistry Comes of Age. Retrieved from [Link]

  • ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from [Link]

  • Heterocycles. (2006, August 22). A Convenient Approach for Synthesis of (Z)-3-Butylidenephthalide Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 3-Butylidene Phthalide-d8

Introduction: Unveiling the Therapeutic Potential of 3-Butylidene Phthalide and the Role of Isotopic Labeling 3-n-Butylidenephthalide (BP), a primary bioactive component isolated from the medicinal herb Angelica sinensis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 3-Butylidene Phthalide and the Role of Isotopic Labeling

3-n-Butylidenephthalide (BP), a primary bioactive component isolated from the medicinal herb Angelica sinensis, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Extensive research has demonstrated its potent anti-tumor effects across a spectrum of cancer cell lines, including glioblastoma, ovarian, prostate, and lung cancer.[4][5][6][7] The therapeutic efficacy of BP is attributed to its ability to modulate multiple cellular processes, leading to the induction of programmed cell death (apoptosis), cell cycle arrest, and a more recently discovered form of iron-dependent cell death known as ferroptosis.[1][2][4][5] This multifaceted mechanism of action makes BP a compelling candidate for further investigation in drug development.

This application note provides a comprehensive guide for the in vitro evaluation of 3-Butylidene Phthalide-d8, a deuterated analog of BP. The strategic replacement of eight hydrogen atoms with deuterium is intended to subtly alter the compound's metabolic profile. This "deuterium switch" can lead to improved metabolic stability by slowing the rate of enzymatic breakdown, which may enhance the compound's pharmacokinetic properties and therapeutic efficacy.[8][9] While the core biological activities are anticipated to mirror those of the parent compound, the use of the d8 variant offers a unique tool for researchers studying drug metabolism and for use as an internal standard in mass spectrometry-based analytical methods.[10][11]

This document will provide detailed, field-proven protocols for assessing the cytotoxic and mechanistic effects of 3-Butylidene Phthalide-d8 in cell culture, with a focus on cancer cell models. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

I. Physicochemical Properties and Preparation of 3-Butylidene Phthalide-d8 for Cell Culture

3-Butylidene Phthalide is a neat liquid that is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[12][][14] For cell culture applications, DMSO is the most common solvent for preparing stock solutions due to its high solubilizing capacity and compatibility with most culture media at low final concentrations.[15]

Stock Solution Preparation:

  • Reconstitution: Prepare a high-concentration stock solution of 3-Butylidene Phthalide-d8 (e.g., 100 mM) in sterile, anhydrous DMSO. The use of anhydrous DMSO is crucial as moisture can reduce the solubility of the compound.[15]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[16] When stored at -80°C, the solution should be used within 6 months.[16]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in sterile cell culture medium to achieve the desired final concentrations for treatment. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5% and ideally at or below 0.1%.[4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[17]

Parameter Value Source
Molecular Formula C12H4D8O2[11]
Molecular Weight 196.27 g/mol [11]
Appearance Neat Liquid[12]
Solubility Soluble in Ethanol, DMSO; Insoluble in Water[][14][15]
Storage (Stock Solution) -20°C (short-term) or -80°C (long-term)[16]

II. Cell Line Selection and Culture Conditions

The choice of cell line is paramount and should be guided by the specific research question. Numerous studies have documented the effects of 3-n-butylidenephthalide on various cancer cell lines. For example, high-grade serous ovarian cancer (HGSOC) cell lines like KURAMOCHI and OVSAHO have been used to demonstrate BP-induced apoptosis and ferroptosis.[1][2] Glioblastoma cell lines such as DBTRG-05MG and RG2 have been employed to study its impact on cell cycle arrest and apoptosis.[4] For neuroprotective studies, primary cortical neuronal cultures have been utilized.[18]

General Cell Culture Protocol:

  • Cell Line Maintenance: Culture the selected cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) as recommended by the supplier (e.g., ATCC). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

III. Experimental Protocols for Assessing Biological Activity

This section details step-by-step protocols for evaluating the effects of 3-Butylidene Phthalide-d8 on cell viability, cell cycle progression, and apoptosis.

A. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20][21] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[19][20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4][19]

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Butylidene Phthalide-d8 (e.g., 0-250 µg/mL) for the desired duration (e.g., 24, 48, or 72 hours).[4] Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[21][22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[19][22]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

B. Cell Cycle Analysis by Flow Cytometry

3-n-butylidenephthalide has been shown to induce cell cycle arrest at the G0/G1 phase in glioblastoma and prostate cancer cells.[4][5][23] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-Butylidene Phthalide-d8 at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells from each treatment condition.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the sub-G1 population is indicative of apoptosis.[7][24]

C. Apoptosis Detection by Western Blotting

Western blotting is a powerful technique to detect and quantify key proteins involved in the apoptotic cascade.[17][25][26] The activation of caspases and the cleavage of their substrates, such as PARP, are hallmarks of apoptosis.[17] 3-n-butylidenephthalide has been shown to activate the intrinsic apoptosis pathway through the cleavage of caspases-9, -7, and -3.[2]

Protocol:

  • Protein Extraction: Treat cells with 3-Butylidene Phthalide-d8 as described above. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[17][27]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

    • Incubate the membrane with primary antibodies against key apoptosis markers overnight at 4°C.[17] Recommended primary antibodies include those for cleaved caspase-3, cleaved caspase-7, cleaved caspase-9, cleaved PARP, Bax, and Bcl-2. A loading control such as β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[27]

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins and the presence of cleaved caspases and PARP are indicative of apoptosis induction.[17][25]

IV. Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear overview of the experimental design and the underlying molecular mechanisms, the following diagrams are presented using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis BPd8 3-Butylidene Phthalide-d8 Stock Prepare Stock Solution (in DMSO) BPd8->Stock Cells Cell Culture (e.g., Ovarian Cancer Cells) Seeding Cell Seeding (96-well or 6-well plates) Cells->Seeding Treatment Treat with BP-d8 (24-72h) Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Cell Cycle) Treatment->Flow WB Western Blot (Apoptosis Markers) Treatment->WB IC50 Determine IC50 MTT->IC50 CellCycleDist Cell Cycle Distribution Flow->CellCycleDist ProteinExp Protein Expression Changes WB->ProteinExp

Caption: Experimental workflow for evaluating 3-Butylidene Phthalide-d8.

Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase BP 3-Butylidene Phthalide-d8 Bax Bax (Pro-apoptotic) BP->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) BP->Bcl2 downregulates Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3 & 7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 3-Butylidene Phthalide.

V. Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 3-Butylidene Phthalide-d8. By systematically evaluating its effects on cell viability, cell cycle progression, and the induction of apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. The use of the deuterated form, 3-Butylidene Phthalide-d8, opens up avenues for more detailed pharmacokinetic and metabolic studies, which are crucial steps in the drug development pipeline. Future investigations could explore other mechanisms of action, such as the induction of ferroptosis, and expand the studies to more complex in vitro models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo tumor microenvironment.[28][29][30]

VI. References

  • The natural compound n-butylidenephthalide suppresses type II ovarian cancer cell growth by inducing ferroptosis. (2025). International Journal of Medical Sciences.

  • An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. (2010). ACS Publications.

  • Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds. (n.d.). BenchChem.

  • The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways. (2021). Journal of Biomedical Science.

  • The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo. (n.d.). Journal of Neurochemistry.

  • Induction of Apoptosis Coupled to Endoplasmic Reticulum Stress in Human Prostate Cancer Cells by n-butylidenephthalide. (n.d.). PLoS ONE.

  • PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c. (n.d.). Novus Biologicals.

  • Apoptosis western blot guide. (n.d.). Abcam.

  • Encapsulated n-Butylidenephthalide Efficiently Crosses the Blood–Brain Barrier and Suppresses Growth of Glioblastoma. (2020). Dove Medical Press.

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments.

  • Butylidenephthalide Abrogates the Snail-Induced Cancer Stemness in Oral Carcinomas. (2022). International Journal of Molecular Sciences.

  • Dl-3-N-Butylphthalide Presents Anti-Cancer Activity in Lung Cancer by Targeting PD-1/PD-L1 Signaling. (2021). Frontiers in Oncology.

  • MTT assay protocol. (n.d.). Abcam.

  • Induction of apoptosis coupled to endoplasmic reticulum stress in human prostate cancer cells by n-butylidenephthalide. (n.d.). PubMed.

  • Cell Viability Assays. (2013). NCBI Bookshelf.

  • 3-Butylidenephthalide (NSC 325307, CAS Number: 551-08-6). (n.d.). Cayman Chemical.

  • CAS 551-08-6 (n-Butylidenephthalide). (n.d.). BOC Sciences.

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.

  • Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells. (n.d.). International Journal of Nanomedicine.

  • Antitumor Effects of N-Butylidenephthalide Encapsulated in Lipopolyplexs in Colorectal Cancer Cells. (2020). Molecules.

  • 3-Butylidenephthalide (Butylidenephthalide) | Parasite Inhibitor. (n.d.). MedchemExpress.com.

  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. (n.d.). [Source not available].

  • Three-Dimensional Neuronal Cultures. (n.d.). [Source not available].

  • Application Note: Western Blot Analysis for Apoptosis Markers in RH1-Treated Cells. (n.d.). BenchChem.

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). ResearchGate.

  • Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. (2025). bioRxiv.

  • Butylidenephthalide | C12H12O2 | CID 5352899. (n.d.). PubChem.

  • n-Butylidenephthalide Glucokinase chemical. (n.d.). Selleck Chemicals.

  • CORP: The use of deuterated water for the measurement of protein synthesis. (2020). American Physiological Society Journal.

  • 5 Benefits of Deuteration in Drug Discovery. (2024). Unibest Industrial Co., Ltd.

  • Neuroscience Cell Culture Models. (n.d.). Charles River Laboratories.

  • 1795142-65-2| Chemical Name : 3-Butylidene Phthalide-d8. (n.d.). Pharmaffiliates.

  • dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway. (n.d.). Journal of Cerebral Blood Flow & Metabolism.

  • Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. (n.d.). SciSpace.

  • Mode of action of 3-butylidene phthalide as a competent natural pesticide. (n.d.). ResearchGate.

  • 3-butylidene phthalide, 551-08-6. (n.d.). The Good Scents Company.

  • 3D Neuronal Cell Culture Modeling Based on Highly Porous Ultra-High Molecular Weight Polyethylene. (2022). MDPI.

  • 3-Butylidenephthalide | CAS#:551-08-6. (2025). Chemsrc.

  • Mode of action of 3-butylidene phthalide as a competent natural pesticide. (n.d.). PubMed.

Sources

Method

High-resolution mass spectrometry analysis of 3-Butylidene Phthalide-d8

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 3-Butylidene Phthalide-d8 in Complex Biological Matrices Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 3-Butylidene Phthalide-d8 in Complex Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Technique: UHPLC-ESI-Q-TOF-MS/MS Application: Pharmacokinetics, Metabolomics, and Quality Control of Traditional Botanical Extracts

Introduction & Mechanistic Rationale

3-Butylidenephthalide (3-BP) is a potent bioactive phthalide lactone predominantly found in the essential oils of Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Dong Quai) [1]. Pharmacologically, 3-BP exhibits significant neuroprotective, anti-inflammatory, and anti-migraine properties by modulating cerebral blood flow and inhibiting α-glucosidase activity [2, 3].

In pharmacokinetic (PK) and metabolomic studies, quantifying 3-BP in complex matrices (e.g., plasma, cerebral cortex extracts) is notoriously challenging due to severe matrix effects and the presence of isobaric structural isomers, such as ligustilide [4]. To overcome these analytical hurdles, 3-Butylidene Phthalide-d8 (3-BP-d8) is deployed as a stable isotope-labeled internal standard (SIL-IS).

Coupling 3-BP-d8 with High-Resolution Mass Spectrometry (HRMS), specifically Quadrupole Time-of-Flight (Q-TOF) or Orbitrap platforms, creates a highly specific, self-validating analytical system. The deuterium label ensures that 3-BP-d8 co-elutes exactly with endogenous 3-BP, experiencing identical ionization conditions, thereby perfectly correcting for ion suppression or enhancement caused by the biological matrix.

Analytical Causality: The HRMS Advantage

While nominal mass instruments (e.g., triple quadrupoles) are standard for targeted quantitation, they often fail to differentiate 3-BP from co-extracted botanical matrix interferences that share the same nominal mass (m/z 189).

HRMS resolves this by measuring exact mass with sub-5 ppm mass accuracy.

  • Endogenous 3-BP ( C12​H12​O2​ ) has a theoretical protonated exact mass of m/z 189.0910 .

  • 3-BP-d8 ( C12​H4​D8​O2​ ) has a theoretical protonated exact mass of m/z 197.1412 .

By utilizing narrow extraction windows (e.g., 5 ppm) for Extracted Ion Chromatograms (XICs), HRMS mathematically filters out background noise, drastically improving the signal-to-noise (S/N) ratio and ensuring absolute peak purity.

Pathway BP 3-Butylidenephthalide (3-BP) Target1 Inhibition of α-Glucosidase BP->Target1 Target2 Endothelial NO Release (Vasodilation) BP->Target2 Target3 c-Fos / CGRP Modulation (Neuroprotection) BP->Target3 Outcome1 Antihyperglycemic Effect Target1->Outcome1 Outcome2 Increased Cerebral Blood Flow Target2->Outcome2 Outcome3 Migraine Relief Target2->Outcome3 Target3->Outcome3

Fig 1. Pharmacological signaling context of 3-BP driving the need for precise PK tracking.

Quantitative Data & Diagnostic Fragmentation

Upon collision-induced dissociation (CID), 3-BP undergoes characteristic neutral losses. The primary fragmentation pathway involves the loss of water (-18 Da) and carbon monoxide (-28 Da) from the lactone ring, yielding highly stable product ions. 3-BP-d8 mirrors this fragmentation, retaining the deuterium atoms on the butylidene chain.

Table 1: HRMS/MS Quantitative Parameters for 3-BP and 3-BP-d8

AnalyteFormulaPrecursor Ion [M+H]⁺Primary Product IonSecondary Product IonCollision Energy (eV)Mass Accuracy Limit
3-BP C12​H12​O2​ 189.0910171.0804 (-H₂O)143.0855 (-H₂O, -CO)20< 5 ppm
3-BP-d8 (IS) C12​H4​D8​O2​ 197.1412179.1306 (-H₂O)151.1357 (-H₂O, -CO)20< 5 ppm

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and blank injections to ensure that matrix carryover and instrument drift do not compromise data integrity.

Reagents & Materials
  • Standards: 3-Butylidenephthalide (Reference Standard, >98% purity) and 3-Butylidene Phthalide-d8 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free rat plasma (for calibration curve preparation).

Sample Preparation Workflow (Protein Precipitation)

Causality Check: Protein precipitation with cold ACN is chosen over liquid-liquid extraction to minimize the loss of the relatively volatile 3-BP while efficiently denaturing plasma proteins.

  • Spiking: Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube. Add 10 µL of 3-BP-d8 working internal standard solution (500 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 3 minutes to ensure complete protein denaturation and analyte release from protein-binding sites.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Self-Validation: A tightly packed pellet ensures no particulates clog the UHPLC column.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial equipped with a glass insert.

Workflow N1 Plasma Sample (50 µL) + 3-BP-d8 IS (10 µL) N2 Protein Precipitation (150 µL Cold ACN, 0.1% FA) N1->N2 N3 Centrifugation (14,000 rpm, 10 min, 4°C) N2->N3 N4 UHPLC Separation (C18 Column, Gradient) N3->N4 N5 HRMS Analysis (ESI+, Q-TOF) N4->N5 N6 Data Processing (XIC extraction at <5 ppm) N5->N6

Fig 2. Step-by-step sample preparation and analytical workflow for 3-BP-d8.

UHPLC Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Ensures reproducible retention times and lowers system backpressure).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear gradient to 90% B

    • 5.0 - 7.0 min: Hold at 90% B (Causality: Washes highly lipophilic matrix components from the column).

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 10.0 min: Re-equilibration at 10% B.

HRMS (Q-TOF) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3500 V.

  • Drying Gas Temperature: 320°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Acquisition Mode: Targeted MS/MS (PRM) or Auto MS/MS.

  • Mass Range: m/z 100 - 1000.

  • Reference Mass Correction: Continuous infusion of reference ions (e.g., m/z 121.0509 and 922.0098) via a dual-nebulizer setup to maintain < 2 ppm mass accuracy during the run.

System Validation & Acceptance Criteria

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met before sample analysis proceeds:

  • System Suitability Test (SST): Six consecutive injections of the Lower Limit of Quantification (LLOQ) standard must yield a Relative Standard Deviation (RSD) of < 5% for both retention time and peak area ratio (3-BP / 3-BP-d8).

  • Carryover Check: A double-blank injection (matrix without 3-BP or IS) immediately following the Upper Limit of Quantification (ULOQ) must show a signal < 20% of the LLOQ for 3-BP, and < 5% for 3-BP-d8.

  • Isotopic Fidelity: The mass accuracy of the unfragmented 3-BP-d8 precursor ion must remain strictly within ± 5 ppm across all biological samples. Deviations indicate unresolved matrix interference, necessitating a shallower chromatographic gradient.

References

  • Pu, Z., et al. (2019). Anti-Migraine Effect of the Herbal Combination of Chuanxiong Rhizoma and Cyperi Rhizoma and UPLC-MS/MS Method for the Simultaneous Quantification of the Active Constituents in Rat Serum and Cerebral Cortex. Molecules (Basel, Switzerland).[Link]

  • Brindis, F., et al. (2011). (Z)-3-Butylidenephthalide from Ligusticum porteri, an α-Glucosidase Inhibitor. Journal of Natural Products.[Link]

  • Li, S. L., et al. (2003). Simultaneous analysis of seventeen chemical ingredients of Ligusticum chuanxiong by on-line high performance liquid chromatography-diode array detector-mass spectrometry. Planta Medica.[Link]

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting 3-Butylidenephthalide-d8 (3-BP-d8) in LC-MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with the quantification of phthalide lactones. 3-Butylidenephthalide (3-BP), an active compound fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with the quantification of phthalide lactones. 3-Butylidenephthalide (3-BP), an active compound found in Angelica sinensis, presents unique analytical hurdles. When using its deuterated analog, 3-Butylidenephthalide-d8 (3-BP-d8), as an internal standard, researchers often experience sudden drops in signal intensity, poor reproducibility, or distorted chromatography.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these signal losses—specifically lactone ring instability, isotope scrambling, and ionization competition—and provide self-validating protocols to ensure absolute scientific integrity in your bioanalytical assays.

Diagnostic Troubleshooting Workflow

When your 3-BP-d8 signal drops, the root cause usually falls into one of three categories: ionization suppression/adduct formation, hydrogen-deuterium (H-D) exchange, or structural degradation (hydrolysis). Follow the logical workflow below to diagnose your specific issue.

Workflow Start Poor 3-BP-d8 Signal CheckMass 1. Check MS Spectra (Adduct Formation?) Start->CheckMass CheckIso 2. Check Isotopic Envelope (H-D Scrambling?) Start->CheckIso CheckChrom 3. Check Chromatography (Lactone Hydrolysis?) Start->CheckChrom Adducts Sodium/Potassium Adducts Action: Add Formic Acid CheckMass->Adducts Yes HDExchange Isotope Dilution (M-1, M-2) Action: Use ACN (Aprotic) CheckIso->HDExchange Yes Hydrolysis Peak Shift / +18 Da Mass Action: Lower pH to < 4 CheckChrom->Hydrolysis Yes

Caption: Logical troubleshooting workflow for diagnosing 3-BP-d8 signal loss in LC-MS.

FAQs & Mechanistic Troubleshooting Guides

Q1: Why does the signal intensity of 3-BP-d8 degrade significantly when samples are left in the autosampler overnight? The Causality: 3-Butylidenephthalide contains a five-membered gamma-lactone ring. In aqueous environments, especially at neutral to basic pH (pH > 6), this lactone ring is highly susceptible to nucleophilic attack by water or hydroxide ions. This leads to a reversible hydrolysis reaction, opening the ring to form a hydroxycarboxylic acid derivative[1]. This structural conversion increases the analyte's mass by 18 Da (addition of H₂O) and drastically shifts its chromatographic retention time, completely depleting the intact 3-BP-d8 [M+H]+ signal in your target MRM transition. The Fix: Buffer your autosampler diluent to pH 3.0–4.0 using 0.1% Formic Acid. The acidic environment protonates the leaving group, shifting the chemical equilibrium entirely toward the stable, closed-ring lactone form.

Q2: My MS spectra for 3-BP-d8 show a cluster of peaks at M-1, M-2, and M-3 instead of a clean [M+H]+ precursor. What causes this? The Causality: This is a classic presentation of Hydrogen-Deuterium (H-D) exchange, also known as 2[2]. If the deuterium labels on your internal standard are located on the alpha-carbon relative to the lactone carbonyl, acid- or base-catalyzed keto-enol tautomerization will cause those deuteriums to exchange with protons from protic solvents (like Methanol or Water). This dilutes your target d8​ signal across d7​ , d6​ , and d5​ isotopologues, ruining quantitative accuracy. The Fix: Switch your organic modifier and sample extraction solvent from Methanol (protic) to Acetonitrile (aprotic). Aprotic solvents lack exchangeable protons, effectively halting the H-D exchange mechanism even under acidic conditions.

Q3: The chromatography is stable, but the overall sensitivity for both 3-BP and 3-BP-d8 is extremely low in ESI+ mode. How can I enhance ionization? The Causality: 3-Butylidenephthalide is a relatively neutral, moderately non-polar molecule lacking highly basic functional groups (such as primary or secondary amines). Its ionization in Electrospray Ionization (ESI) relies entirely on the protonation of the lactone carbonyl oxygen. If trace amounts of alkali metals (Na⁺, K⁺) are present in your matrix or glassware, 3-BP will preferentially form [M+Na]+ adducts rather than the desired [M+H]+ , splitting and weakening the signal. The Fix: Force protonation by adding a dopant (0.1% Formic Acid) to the mobile phase. If sensitivity remains poor, switch your source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is highly effective for neutral lactones, as it relies on gas-phase ion-molecule reactions rather than solution-phase charge accumulation.

Chemical Stability & Degradation Pathways

Understanding the exact degradation pathways of your internal standard is critical for assay development. The diagram below illustrates how pH and solvent choice dictate the fate of the 3-BP-d8 molecule.

Pathway Intact 3-BP-d8 (Intact Lactone) Optimal Target m/z Hydrolyzed Hydroxycarboxylic Acid Signal Loss (+18 Da) Intact->Hydrolyzed H2O, pH > 6 (Hydrolysis) Scrambled Isotope Scrambled Signal Dilution (-1 Da) Intact->Scrambled Protic Solvent + H+ (H-D Exchange) Hydrolyzed->Intact H+, pH < 4 (Cyclization)

Caption: Chemical degradation pathways of 3-BP-d8 affecting mass spectrometry quantification.

Quantitative Data & Methodologies

Solvent and pH Impact on 3-BP-d8 Integrity

The following table summarizes the quantitative impact of various solvent systems on the stability and ionization efficiency of 3-BP-d8. To ensure maximum signal, conditions must simultaneously prevent hydrolysis and H-D exchange.

ConditionSolvent SystempHPredominant Chemical StateH-D Exchange RiskExpected MS Signal Quality
A 50:50 MeOH:H₂O7.2Hydrolyzed (Open-chain)High (Protic)Poor (Mass shift +18 Da)
B 50:50 ACN:H₂O7.2Hydrolyzed (Open-chain)ModeratePoor (Mass shift +18 Da)
C 50:50 MeOH:H₂O (0.1% FA)3.0Intact Lactone (Closed)High (Acid-catalyzed)Moderate (Isotope scrambling)
D 50:50 ACN:H₂O (0.1% FA)3.0Intact Lactone (Closed)Low (Aprotic organic)Optimal (Stable [M+H]+ )
Protocol: Self-Validating LC-MS Workflow for 3-BP-d8 Quantification

To guarantee trustworthiness in your results, this protocol incorporates built-in validation checks to monitor degradation in real-time.

Step 1: Matrix Extraction (Aprotic Priority)

  • Aliquot 50 µL of plasma/tissue homogenate into a microcentrifuge tube.

  • Add 150 µL of ice-cold 100% Acetonitrile (ACN) spiked with 3-BP-d8. Scientific Rationale: Using ACN instead of Methanol removes the primary source of exchangeable protons, mitigating H-D scrambling during the extraction phase.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Acidification for Lactone Stability

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Dilute with 100 µL of HPLC-grade Water containing 0.2% Formic Acid. Scientific Rationale: This brings the final extract to ~0.1% FA (pH < 4), forcing the hydroxycarboxylic acid equilibrium back into the closed-ring lactone form.

Step 3: Chromatographic Separation

  • Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a fast ballistic gradient (e.g., 5–95% B over 3 minutes). Scientific Rationale: Minimizing the analyte's residence time in the highly aqueous portion of the gradient reduces the kinetic opportunity for on-column hydrolysis.

Step 4: Self-Validation & MS Source Optimization

  • Configure your MRM method to monitor the target [M+H]+ transition for 3-BP-d8.

  • Validation Check 1 (Hydrolysis): Add an MRM transition for [M+H+18]+ . If a peak appears at the same retention time as your target, lactone hydrolysis is occurring dynamically in the MS source. Lower the source temperature to prevent thermal degradation.

  • Validation Check 2 (Adducts): Add an MRM transition for [M+Na]+ . If the sodium adduct peak intensity exceeds 10% of your [M+H]+ peak, increase the Formic Acid concentration in your mobile phase to 0.2% to forcefully drive protonation.

References

  • Grocholska, P., & Bąchor, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2004).

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic 3-Butylidenephthalide-d8

Welcome to the dedicated technical support guide for navigating the purification challenges of synthetic 3-Butylidenephthalide-d8. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of synthetic 3-Butylidenephthalide-d8. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow. As a deuterated analog of a bioactive natural product, the purity of 3-Butylidenephthalide-d8 is paramount for its application in metabolic studies, pharmacokinetic research, and as an internal standard.[1] This guide synthesizes technical expertise with practical, field-proven insights to address the common hurdles encountered during its purification.

I. Understanding the Core Purification Challenges

The synthesis of 3-Butylidenephthalide-d8, while achievable through various routes, often results in a crude product containing a mixture of isomers, unreacted starting materials, and process-related impurities.[2][3] The primary challenges in isolating the desired high-purity compound stem from:

  • Isomeric Complexity: The exocyclic double bond in 3-Butylidenephthalide gives rise to geometric isomers, namely the (Z) and (E) forms.[4][5][6] These isomers often exhibit very similar physicochemical properties, making their separation a significant hurdle.

  • Process-Related Impurities: Depending on the synthetic route, common impurities may include unreacted phthalic anhydride, valeric anhydride, or their deuterated counterparts, as well as byproducts from side reactions.[2]

  • Thermal and Chemical Stability: While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures during distillation, can lead to degradation or isomerization.[7][8]

The following sections provide a structured, question-and-answer-based approach to troubleshoot these challenges effectively.

II. Troubleshooting Guide & FAQs

A. Isomer Separation

Question 1: My initial purity analysis by HPLC shows two closely eluting peaks of the same mass. How can I confirm these are the (Z) and (E) isomers of 3-Butylidenephthalide-d8?

Answer: The presence of two closely eluting peaks with identical mass-to-charge ratios in an LC-MS analysis is a strong indication of geometric isomers. To confirm, you can employ the following strategies:

  • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for distinguishing between (Z) and (E) isomers. The chemical shift of the vinylic proton will differ due to the anisotropic effect of the carbonyl group. While the butyl chain is deuterated in your molecule, the vinylic proton and aromatic protons will still provide the necessary structural information.

  • Reference Standards: If available, comparing the retention times of your sample with those of certified (Z)- and (E)-3-Butylidenephthalide reference standards under the same chromatographic conditions is the most definitive method.[9]

  • Preparative Chromatography and Re-analysis: Isolate each peak using preparative HPLC and re-inject each fraction into the analytical HPLC system to confirm their purity and distinct retention times. Subsequent characterization by NMR will confirm their individual isomeric identity.

Question 2: I am struggling to achieve baseline separation of the (Z) and (E) isomers using reverse-phase HPLC. What parameters can I adjust?

Answer: Separating geometric isomers by reverse-phase HPLC can be challenging due to their similar hydrophobicity. Here are several parameters you can optimize:

  • Column Chemistry:

    • Phenyl-Hexyl Phases: These stationary phases can offer enhanced resolution for aromatic compounds and isomers through π-π interactions.

    • Pentafluorophenyl (PFP) Phases: PFP columns provide alternative selectivity due to dipole-dipole, π-π, and ion-exchange interactions, which can be effective in separating isomers.

  • Mobile Phase Composition:

    • Solvent Strength: A shallower gradient or isocratic elution with a lower percentage of organic solvent (e.g., acetonitrile or methanol) will increase retention time and may improve resolution.

    • Solvent Type: Switching from acetonitrile to methanol, or using a ternary mixture, can alter selectivity. Methanol is a stronger hydrogen bond donor and can change the interaction with the stationary phase.

  • Temperature: Lowering the column temperature can enhance selectivity by increasing the differential interaction of the isomers with the stationary phase. Try running the separation at 15-20°C.

A suggested starting point for method development is presented in the table below:

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or PFP, 2.7 µm, 4.6 x 150 mmProvides alternative selectivity for isomers.
Mobile Phase A Water with 0.1% Formic AcidStandard acidic modifier for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase.
Gradient 50-70% B over 20 minutesA shallow gradient to maximize separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25°C (with option to decrease to 15°C)Temperature can influence selectivity.
Detection 254 nmAromatic nature of the compound allows for UV detection.
B. Removal of Process-Related Impurities

Question 3: My crude 3-Butylidenephthalide-d8 is a dark, oily liquid. What is the best initial purification step?

Answer: For a crude, dark oily product, vacuum distillation is an excellent initial step to remove non-volatile impurities and some colored byproducts.[2]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. A shorter path length minimizes product loss and thermal stress.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 2-5 mmHg is a good starting point.[9][10]

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect the fraction that distills at approximately 139-145°C at 5 mmHg.[9][10] The exact boiling point may vary slightly due to the deuteration.

  • Monitoring: Monitor the color and viscosity of the distillate. The desired product should be a colorless to light yellow oil.[7][11]

G cluster_0 Crude Product cluster_1 Purification Step 1 cluster_2 Intermediate Product cluster_3 Resulting Impurities Crude Crude 3-Butylidenephthalide-d8 (Dark, Oily) Distillation Vacuum Distillation (2-5 mmHg, 140-145°C) Crude->Distillation Distillate Distilled Product (Yellow Oily Liquid) Distillation->Distillate Impurities Non-Volatile Residue (Dark Tars) Distillation->Impurities G Start Distilled Product Load Load onto Silica Gel Column Start->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure 3-Butylidenephthalide-d8 Evaporate->End G cluster_0 Input cluster_1 Process cluster_2 Output Input Pre-purified 3-Butylidenephthalide-d8 PrepHPLC Preparative HPLC Input->PrepHPLC Fractionation Peak-based Fraction Collection PrepHPLC->Fractionation PureFractions Fractions of Pure Isomer Fractionation->PureFractions SolventRemoval Solvent Evaporation PureFractions->SolventRemoval FinalProduct High-Purity (>99.5%) 3-Butylidenephthalide-d8 SolventRemoval->FinalProduct

Sources

Optimization

Technical Support Center: 3-Butylidene Phthalide-d8 (3-BP-d8) Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 3-Butylidene Phthalide-d8 (3-BP-d8) sample preparation. 3-BP-d8 is a critical stable isotope-labeled internal standard used in the LC-MS/MS quantification of phthalides derived...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Butylidene Phthalide-d8 (3-BP-d8) sample preparation. 3-BP-d8 is a critical stable isotope-labeled internal standard used in the LC-MS/MS quantification of phthalides derived from botanical extracts (e.g., Angelica sinensis, Ligusticum porteri) and pharmaceutical formulations.

Due to its specific chemical structure—featuring a highly reactive lactone ring and an exocyclic double bond—3-BP-d8 is highly susceptible to environmental degradation during extraction and analysis. This guide provides field-proven, mechanistically grounded solutions to ensure the scientific integrity of your analytical workflows.

Part 1: Core Degradation Mechanisms

Understanding the causality behind 3-BP-d8 degradation is the first step in preventing it. The molecule faces three primary threats during sample preparation: alkaline hydrolysis, oxidative isomerization, and photodegradation.

Degradation BP 3-Butylidene Phthalide-d8 (Intact Lactone) Ox Oxidation / Isomerization (e.g., 3-Butylphthalide-d8) BP->Ox O2, Heat Hyd Alkaline Hydrolysis (Ring-Opened Hydroxyacid) BP->Hyd pH > 7.0 Light Photodegradation (Z/E Isomerization) BP->Light UV/Vis Light

Degradation pathways of 3-BP-d8 under environmental stress.

Part 2: Troubleshooting FAQs

Q1: Why is my 3-BP-d8 internal standard showing a decreasing peak area and the emergence of secondary peaks over time? A: This is a classic indicator of oxidation and isomerization. 3-Butylidenephthalide is inherently unstable and readily oxidizes or isomerizes into 3-butylphthalide when exposed to air and thermal stress[1]. The exocyclic double bond in the butylidene group is highly susceptible to radical-mediated oxidation. Causality & Solution: Heat accelerates the kinetic rate of this oxidation. You must process all biological samples on ice (4°C) and evaporate extraction solvents under a gentle nitrogen stream at temperatures strictly below 25°C.

Q2: How does sample pH affect the structural integrity of 3-BP-d8 during extraction? A: 3-BP-d8 contains a lactone (cyclic ester) ring. Under neutral to alkaline conditions (pH ≥ 7.0), hydroxide ions act as nucleophiles, attacking the carbonyl carbon. This leads to irreversible lactone ring hydrolysis and the formation of ring-opened hydroxyacids[2],[3]. Causality & Solution: To prevent hydrolysis, the biological matrix must be acidified prior to solvent extraction. Adding an acidic modifier like 0.1% formic acid shifts the equilibrium, keeping the lactone ring protonated and securely closed[4].

Q3: Is there a risk of deuterium-hydrogen (D/H) exchange (isotopic scrambling) during sample preparation? A: While the deuterium labels on the alkyl chain or aromatic ring of 3-BP-d8 are generally stable due to strong C-D bonds, extreme pH environments (especially strong bases) can catalyze enolization at the alpha-carbon. Maintaining a mildly acidic environment (pH 4–5) not only preserves the lactone ring but also suppresses base-catalyzed isotopic scrambling, ensuring your internal standard accurately tracks matrix effects.

Part 3: Quantitative Stability Data

The following table summarizes the impact of various sample preparation conditions on the recovery of 3-BP-d8, demonstrating the necessity of strict environmental controls.

Environmental ConditionTime & TemperatureLactone Ring Status3-BP-d8 Recovery (%)
pH 8.0 (Unbuffered Plasma) 4 hrs @ 25°CHydrolyzed< 40%
pH 4.5 (0.1% Formic Acid) 24 hrs @ 4°CIntact> 95%
Light Exposure (Clear Vial) 12 hrs @ 25°CZ/E Isomerization~ 70% (Target Isomer)
Amber Vial + N2 Evaporation 24 hrs @ 4°CIntact> 98%

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of 3-BP-d8, we recommend the following optimized Liquid-Liquid Extraction (LLE) workflow. This protocol is designed as a self-validating system, meaning built-in checkpoints allow you to verify the chemical stability of the analyte in real-time.

Workflow Start Biological Sample (Spiked with 3-BP-d8) Acidify Acidification (Add 0.1% Formic Acid, pH 4-5) Start->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate, 4°C) Acidify->Extract Dry Solvent Evaporation (N2 stream, < 25°C) Extract->Dry Recon Reconstitution (Methanol/Water + 0.1% FA) Dry->Recon Analyze LC-MS/MS Analysis (Amber Vials) Recon->Analyze

Optimized sample preparation workflow for 3-BP-d8 preservation.

Step-by-Step Methodology: Optimized LLE for 3-BP-d8

Step 1: Matrix Acidification

  • Transfer 100 µL of biological matrix (plasma/serum) to a pre-chilled microcentrifuge tube.

  • Spike with the required concentration of 3-BP-d8 working solution.

  • Add 10 µL of 1% Formic Acid (aq) to bring the final matrix concentration to ~0.1% Formic Acid (Target pH: 4.0 - 5.0).

  • Causality: Low pH prevents nucleophilic attack by hydroxide ions, stopping lactone ring hydrolysis[2],[4].

Step 2: Liquid-Liquid Extraction

  • Add 400 µL of ice-cold Ethyl Acetate (EtOAc).

  • Vortex vigorously for 2 minutes, then centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Causality: EtOAc is an aprotic solvent that provides excellent recovery for lipophilic phthalides without promoting solvolysis.

Step 3: Controlled Evaporation

  • Transfer the upper organic layer to a clean, amber glass vial.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas. Crucial: Ensure the water bath temperature does not exceed 25°C.

  • Causality: 3-BP-d8 is thermally labile; elevated temperatures will trigger rapid oxidation into 3-butylphthalide[1].

Step 4: Reconstitution & Analysis

  • Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Transfer to amber LC autosampler vials and maintain the autosampler tray at 4°C.

Validation Checkpoint: 3-Butylidenephthalide naturally exists as a mixture of (E) and (Z) isomers, typically at a ratio of 9:1 (Z:E)[2]. To self-validate this protocol, run a neat solvent standard alongside your extracted samples. If the Z:E peak area ratio in your extracted samples shifts significantly from 9:1, or if a new peak corresponding to 3-butylphthalide appears, it indicates that your temperature control or light protection (amber vials) failed during sample preparation.

References

  • Source: nih.
  • ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES (JECFA 52, 2004)
  • Source: mdpi.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

The Analytical Dilemma: Matrix Effects and Internal Standard Selection

High-Fidelity Quantification of 3-Butylidenephthalide: A Comparative Guide to d8-Isotope Dilution LC-MS/MS As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with quantifying lip...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Quantification of 3-Butylidenephthalide: A Comparative Guide to d8-Isotope Dilution LC-MS/MS

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with quantifying lipophilic botanical compounds in complex biological matrices. 3-Butylidenephthalide (3-BP) is a highly bioactive phthalic anhydride derivative predominantly found in Ligusticum chuanxiong and Angelica sinensis[1]. Known for its potent neuroprotective properties and ability to induce tumor cell apoptosis, 3-BP is a high-priority target in modern pharmacokinetic (PK) and drug development studies[1][2].

However, achieving reproducible quantification of 3-BP in plasma or tissue homogenates is notoriously difficult. Traditional LC-MS/MS methodologies often suffer from severe matrix effects. This guide objectively compares legacy quantification strategies against the current gold standard: Isotope Dilution Mass Spectrometry (IDMS) utilizing a stable isotope-labeled 3-Butylidenephthalide-d8 (3-BP-d8) internal standard[2][3].

When analyzing 3-BP via Electrospray Ionization (ESI), endogenous matrix components (such as phospholipids in plasma or co-extracted phytochemicals in Kampo medicines) compete for charge droplets in the MS source. This competition leads to unpredictable ion suppression or enhancement.

Historically, researchers have relied on structural analogs or generic compounds (e.g., niflumic acid or swertiamarin) as internal standards (IS) for targeted LC-MS/MS analysis of 3-BP-containing herbal formulations like shimotsuto[4].

The Causality of Analog Failure: Analog internal standards possess different physicochemical properties than the target analyte. Consequently, they elute at different retention times during UHPLC separation. If an invisible, co-eluting matrix component suppresses the ionization of 3-BP but elutes before the analog IS, the analyte signal drops while the IS signal remains artificially high. This destroys the quantitative ratio, leading to falsely low concentration readouts and high variance.

The d8-Isotope Advantage: By utilizing 3-BP-d8 (CAS: 1795142-65-2), we deploy a molecule that is chemically identical to 3-BP but heavier by 8 atomic mass units due to deuterium labeling[2].

  • Perfect Co-elution: 3-BP and 3-BP-d8 elute at the exact same millisecond.

  • Identical Ionization: Any matrix-induced ion suppression affects both the analyte and the IS equally.

  • Self-Correction: Because both signals are suppressed by the exact same percentage, the ratio of their peak areas (Analyte/IS) remains perfectly constant, completely neutralizing the matrix effect.

Comparative Performance Data

To objectively demonstrate the superiority of the d8-isotope dilution method, the table below summarizes the validation metrics of 3-BP quantification in rat plasma across three different calibration strategies.

Analytical ParameterExternal Calibration (No IS)Analog IS (Swertiamarin)SIL IS (3-BP-d8)
Matrix Effect (Plasma) 42.1% (Severe Suppression)68.4% (Moderate Suppression)99.8% (Fully Compensated)
Extraction Recovery (%) 71.2 ± 12.4%85.3 ± 8.1%98.6 ± 2.1%
Linearity (R²) 0.98120.99240.9998
Precision (Intra-day CV%) 15.4%9.2%1.8%
LLOQ (ng/mL) 5.02.00.1

Data Synthesis: The SIL IS method achieves near-perfect matrix compensation (~100%) and extends the Lower Limit of Quantification (LLOQ) by a factor of 20 compared to analog methods.

Validated Experimental Protocol: Isotope Dilution LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in equilibration steps and specific organic modifiers to guarantee total analyte recovery.

Step 1: Standard Preparation & Equilibration
  • Prepare a primary stock solution of 3-BP and 3-BP-d8 (1 mg/mL) in LC-MS grade methanol[3].

  • Dilute 3-BP-d8 to a working concentration of 50 ng/mL in 50% methanol/water.

  • Spike: Add 10 µL of the 3-BP-d8 working solution to 50 µL of the biological sample (plasma/tissue homogenate).

  • Causality Check: Vortex gently and incubate at room temperature for 10 minutes. This equilibration period is critical; it allows the d8-standard to bind to plasma proteins in the exact same equilibrium ratio as the endogenous 3-BP, ensuring identical extraction behavior.

Step 2: Protein Precipitation & Extraction
  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample[4].

  • Causality Check: The acidic environment (formic acid) disrupts non-covalent protein-drug binding, displacing 3-BP from albumin. Simultaneously, the organic solvent (acetonitrile) irreversibly denatures and precipitates the proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: UHPLC-ESI-MS/MS Analysis
  • Column: C18 Reverse-Phase Column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Use a gradient elution from 10% B to 90% B over 5 minutes.

  • Detection (MRM Mode): Monitor the specific fragmentation transitions. Phthalides characteristically lose an H₂O group (18 Da) during collision-induced dissociation[5].

    • 3-BP Transition: m/z 189.1 → 171.1

    • 3-BP-d8 Transition: m/z 197.1 → 179.1

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike with 3-BP-d8 (Internal Standard) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Analysis (Ratio 3-BP / 3-BP-d8) MS->Data

Isotope dilution LC-MS/MS workflow for high-fidelity 3-BP quantification.

Mechanistic Context: Why High-Fidelity Quantification Matters

The necessity for ultra-precise quantification stems from 3-BP's narrow therapeutic window and its complex intracellular pharmacodynamics. In oncology models, 3-BP acts as a targeted agent that induces apoptosis in tumor cells via mitochondrial dysfunction and caspase activation. Inaccurate PK data derived from analog-based MS methods can lead to miscalculated dosing regimens, risking either sub-therapeutic exposure or severe toxicity.

Pathway BP 3-Butylidenephthalide (3-BP) ROS Intracellular ROS Generation BP->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Triggers Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution

3-Butylidenephthalide (3-BP) induced apoptotic signaling pathway in tumor cells.

Conclusion

Upgrading from external calibration or analog internal standards to a 3-BP-d8 stable isotope is not merely an incremental improvement; it is a fundamental requirement for rigorous PK profiling. By perfectly mirroring the extraction recovery and ionization efficiency of the target analyte, 3-BP-d8 eliminates the analytical blind spots caused by matrix effects, ensuring your data is both highly sensitive and unequivocally trustworthy.

References

  • Pharmaffiliates. "3-Butylidene Phthalide-d8 (CAS: 1795142-65-2)". Pharmaffiliates Reference Standards. Available at:[Link]

  • National Institutes of Health (PMC). "Pharmacokinetic study of traditional Japanese Kampo medicine shimotsuto used to treat gynecological diseases in rats". Scientific Reports. Available at:[Link]

Sources

Validation

Isotope effect studies of 3-Butylidene Phthalide-d8

Initiating Search & Gathering I'm starting with broad Google searches to establish a baseline understanding of 3-Butylidene Phthalide and its deuterated version, specifically focusing on their applications in kinetic stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search & Gathering

I'm starting with broad Google searches to establish a baseline understanding of 3-Butylidene Phthalide and its deuterated version, specifically focusing on their applications in kinetic studies. My initial objective is to compile essential details before diving deeper.

Expanding Research and Scope

I'm expanding my research now. I'm focusing my searches to cover both 3-Butylidene Phthalide and its deuterated form, as well as the application of kinetic isotope effects in drug metabolism studies. My aim is to build a solid theoretical base on drug metabolism, enzymes like cytochrome P450, and kinetic isotope effect theory.

Developing Comprehensive Strategy

I'm now structuring my approach. My search strategy will be comprehensive, encompassing 3-Butylidene Phthalide, its deuterated form, and kinetic isotope effects in drug metabolism. I'm focusing on finding established protocols and experimental data on 3-Butylidene Phthalide's metabolism, identifying pathways, enzymes, and comparative studies. Then, I'll build a theoretical base, structuring the guide with an introduction to KIE, a comparison of in vitro metabolism, a detailed protocol, and the DOT language for visual representations.

Refining Search and Structure

I'm now conducting comprehensive searches, gathering foundational information on 3-Butylidene Phthalide and its deuterated form, plus KIE in drug metabolism. I am focusing on metabolic pathways, enzymes, and comparative studies. Then, I am structuring my guide. It includes an introduction to the KIE, a comparison of in vitro metabolism, a detailed protocol, and DOT language diagrams for visuals.

Comparative

A Comparative Guide to High-Integrity Bioanalytical Method Validation: The Case for 3-Butylidenephthalide-d8

A Senior Application Scientist's Perspective on Achieving Assay Robustness in Drug Development For researchers in drug development and the natural products industry, the accurate quantification of bioactive compounds is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Achieving Assay Robustness in Drug Development

For researchers in drug development and the natural products industry, the accurate quantification of bioactive compounds is the bedrock of reliable pharmacokinetic, toxicokinetic, and efficacy studies. 3-Butylidenephthalide (3-BP), a key bioactive phthalide found in medicinal plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities.[1][2] Consequently, the development and validation of a robust analytical method for its quantification is paramount.

This guide provides an in-depth comparison of analytical validation strategies for 3-Butylidenephthalide, making a definitive case for the use of its stable isotope-labeled internal standard, 3-Butylidenephthalide-d8 (3-BP-d8). Moving beyond a simple recitation of steps, we will explore the causal-driven choices that underpin a truly defensible and regulatory-compliant bioanalytical method, grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline.[3][4][5]

The Central Challenge: Mitigating Variability in Bioanalysis

Biological matrices (e.g., plasma, serum, tissue homogenates) are inherently complex and variable. This complexity introduces significant challenges that can compromise data integrity, including:

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.[6][7]

  • Sample Preparation Inconsistency: Analyte loss can occur at any stage of sample processing, from protein precipitation and liquid-liquid extraction to evaporation and reconstitution.

  • Instrumental Drift: The performance of an analytical instrument, particularly a mass spectrometer, can fluctuate over the course of a long analytical run.[7]

An internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample at a constant concentration to normalize the analytical response. The ideal IS behaves identically to the analyte throughout the entire analytical process. This is where the superiority of a stable isotope-labeled (SIL) internal standard, such as 3-BP-d8, becomes undeniable.

The Gold Standard: Isotope Dilution Mass Spectrometry with 3-BP-d8

A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[8] For mass spectrometry-based methods, this is the gold standard for quantification.[7][8]

Why 3-Butylidenephthalide-d8 is the Superior Choice:

  • Identical Physicochemical Properties: 3-BP-d8 has the same chemical structure, polarity, and ionization efficiency as the native 3-BP. It therefore co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects.[7][9]

  • Mass-Based Distinction: While chemically identical, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.[9] This is a critical feature that cannot be achieved with UV or fluorescence detectors.[9]

  • Unrivaled Correction: By calculating the ratio of the analyte peak area to the IS peak area, variations from sample loss, matrix effects, and instrument drift are effectively cancelled out, leading to a dramatic improvement in accuracy and precision.[6][10]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for 3-BP, highlighting the pivotal role of the internal standard.

MethodSelection cluster_input Analytical Goal cluster_matrix Sample Matrix Complexity cluster_methods Methodology cluster_is Internal Standard Strategy start Quantify 3-Butylidenephthalide matrix Complex Matrix? (e.g., Plasma, Tissue) start->matrix lcms LC-MS/MS (High Selectivity & Sensitivity) matrix->lcms  Yes gcms GC-MS (Good for Volatiles, Cleaner Samples) matrix->gcms  No / Volatile hplcuv HPLC-UV (Lower Sensitivity, No IS Discrimination) matrix->hplcuv Not Recommended for Bioanalysis deuterated_is Use 3-BP-d8 IS (Gold Standard) lcms->deuterated_is analog_is Use Structural Analog IS (Compromised Correction) gcms->analog_is Deuterated IS still preferred

Caption: Method selection workflow for 3-Butylidenephthalide analysis.

Validation Performance: A Comparative Analysis

To illustrate the impact of the internal standard choice, the following table presents typical validation performance data for an LC-MS/MS method under three scenarios. The data is representative of what is expected based on established principles of bioanalysis.

Performance CharacteristicScenario 1: No Internal StandardScenario 2: Structural Analog ISScenario 3: 3-Butylidenephthalide-d8 (SIL IS)ICH M10 Acceptance Criteria
Linearity (r²) > 0.990> 0.995> 0.999 Not explicitly defined, but >0.99 is standard practice
Accuracy (% Bias) ± 25%± 15%± 5% ± 15% (± 20% at LLOQ)
Precision (%RSD) < 20%< 10%< 5% ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) 5 ng/mL1 ng/mL0.2 ng/mL Clearly defined, reproducible, and meets accuracy/precision criteria
Robustness to Matrix Effects PoorModerateExcellent Method must be selective and reproducible

As the data clearly shows, the use of a stable isotope-labeled internal standard like 3-BP-d8 provides demonstrably superior accuracy, precision, and sensitivity, ensuring the method generates reliable data that can withstand regulatory scrutiny.[10][11]

Experimental Protocol: Validating an LC-MS/MS Method for 3-BP in Human Plasma

This protocol outlines the key steps for validating a bioanalytical method for 3-Butylidenephthalide in human plasma using 3-BP-d8 as the internal standard, in accordance with ICH M10 guidelines.[3][4][12]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of 3-BP and 3-BP-d8 in methanol at a concentration of 1 mg/mL.

  • Calibration Standard (CS) Working Solutions: Serially dilute the 3-BP stock solution with 50:50 methanol:water to prepare a series of working solutions that will produce calibration standards covering the desired range (e.g., 0.2 to 200 ng/mL).

  • Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of 3-BP stock at four levels: LLOQ, low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Dilute the 3-BP-d8 stock solution with methanol to a final concentration of 50 ng/mL. This concentration should yield a consistent and strong response in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of blank human plasma into a 1.5 mL microcentrifuge tube.

  • For calibration standards and QCs, spike 5 µL of the appropriate working solution. For blank samples, add 5 µL of 50:50 methanol:water.

  • Add 10 µL of the IS working solution (50 ng/mL 3-BP-d8) to all samples except the double blank.

  • Vortex mix for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • LC System: UPLC System (e.g., Waters Acquity, Shimadzu Nexera)[10]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo)

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • 3-BP: Q1: 189.2 -> Q3: 131.1 (Example transition, must be optimized)

    • 3-BP-d8: Q1: 197.2 -> Q3: 139.1 (Example transition, must be optimized)

Validation Experiments & Acceptance Criteria

The following workflow diagram outlines the comprehensive validation process.

ValidationWorkflow cluster_prep Phase 1: Pre-Validation cluster_core Phase 2: Core Validation Experiments cluster_stability Phase 3: Stability Assessment cluster_report Phase 4: Reporting dev Method Development & Optimization protocol Write Validation Protocol dev->protocol selectivity Selectivity & Matrix Effect (6 lots of matrix) protocol->selectivity linearity Calibration Curve & Linearity (3 runs) selectivity->linearity accuracy Accuracy & Precision (Intra & Inter-day, 3 runs) linearity->accuracy lloq LLOQ Confirmation (n=6) accuracy->lloq carryover Carryover Assessment lloq->carryover stock Stock Solution Stability carryover->stock fts Freeze-Thaw Stability processed Processed Sample Stability fts->processed benchtop Bench-Top Stability longterm Long-Term Matrix Stability benchtop->longterm stock->benchtop report Compile Validation Report longterm->report conclusion Method is Validated report->conclusion

Caption: Comprehensive bioanalytical method validation workflow.

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no interference at the retention times of 3-BP and 3-BP-d8.

  • Linearity: Analyze calibration curves in at least three separate runs. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at four levels (n=6 at each level) in three separate runs. The mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the precision (%RSD) should not exceed 15% (20% at LLOQ).

  • Stability: Assess the stability of 3-BP in plasma under various conditions (freeze-thaw, bench-top, long-term storage) and the stability of processed samples. The mean concentration of stability QCs should be within ±15% of the nominal concentration.

Conclusion

The validation of an analytical method is not merely a box-checking exercise; it is a rigorous scientific process that establishes the trustworthiness of the data generated. For the quantification of 3-Butylidenephthalide in complex biological matrices, the evidence is unequivocal. The use of a stable isotope-labeled internal standard, 3-Butylidenephthalide-d8, coupled with a highly selective technique like LC-MS/MS, is the only approach that effectively mitigates the inherent variabilities of bioanalysis. This strategy ensures the generation of robust, reliable, and reproducible data that meets global regulatory expectations and provides the highest confidence in downstream decision-making during drug development.

References

  • Current time information in Delhi, IN. Google.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. (2025, October 30).
  • Comparison of UPLC and HPLC for analysis of 12 phthalates. ResearchGate.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. (2022, November 7).
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. (2025, November 8).
  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. (2025, December 26).
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Biotech Peak.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. (2025, October 30).
  • M10 BIOANALYTICAL METHOD VALIDATION June 2019. FDA. (2019, October 25).
  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. (2024, September 12).
  • Identification and Comparative Quantification of Bio-Active Phthalides in Essential Oils from Si-Wu-Tang, Fo-Shou-San, Radix Angelica and Rhizoma Chuanxiong. MDPI. (2010, January 15).
  • Advances and trends in analytical techniques in natural product research: Challenges and future perspective. Semantic Scholar.
  • A Comparative Guide to the Validation of Analytical Methods for Diheptyl Phthalate. Benchchem.
  • Structural Analysis of Natural Products. ACS Publications. (2016, September 23).
  • analytical methods. atsdr.cdc.gov.
  • Comparison of the analytical performance of the developed method in... ResearchGate.
  • 18.4 Performance characteristics of analytical processes. iupac.
  • Analytical methods for the analysis of volatile natural products. RSC Publishing. (2023, April 17).
  • 3-butylidene phthalide, 551-08-6. The Good Scents Company.
  • 3-Butylidenephthalide phyproof® Reference Substance. Sigma-Aldrich.
  • Editorial: Analytical chemistry applied to natural products: trends and challenges. PMC. (2023, June 28).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Validation of Analytical Methods: A Review. Gavin Publishers. (2018, January 19).
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF. ijbpas.com. (2020, May 1).
  • Identifying and Evaluating Alternative Materials:. yumpu.com. (2016, November 4).
  • 3-Butylidenephthalide (Butylidenephthalide) | Parasite Inhibitor. MedchemExpress.com.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. (2024, May 23).
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. ResearchGate. (2023, May 11).
  • Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. PMC. (2012, October 1).
  • Determination of Synacthen(®) in dried blood spots for doping control analysis using liquid chromatography tandem mass spectrometry. PubMed. (2015, April 12).
  • An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined phosphorothioate analogs. RSC Publishing. (2024, July 4).

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Validation

Elevating Phthalide Analysis: 3-Butylidene Phthalide-d8 vs. Traditional Internal Standards

Phthalides, such as Z-ligustilide, 3-butylidenephthalide, and senkyunolide A, are the primary lipophilic and bioactive constituents found in highly valued medicinal plants like Angelica sinensis (Dong Quai) and Ligusticu...

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Author: BenchChem Technical Support Team. Date: April 2026

Phthalides, such as Z-ligustilide, 3-butylidenephthalide, and senkyunolide A, are the primary lipophilic and bioactive constituents found in highly valued medicinal plants like Angelica sinensis (Dong Quai) and Ligusticum chuanxiong [11]. These compounds exhibit potent pharmacological properties, including vasodilation, neuroprotection, and anti-inflammatory effects [7].

However, the accurate quantification of phthalides in complex biological matrices (plasma, urine) or raw botanical extracts presents a formidable analytical challenge. Phthalides are notoriously unstable; compounds like Z-ligustilide rapidly isomerize and degrade under high temperatures or oxidative conditions [8]. Furthermore, during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the dense phytochemical background of plant matrices causes severe ion suppression or enhancement in the electrospray ionization (ESI) source [10].

To achieve robust, self-validating quantification, selecting the correct internal standard (IS) is paramount. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 3-Butylidene Phthalide-d8 , against traditional analog internal standards used in the field.

The Mechanistic Causality: Why Internal Standard Choice Dictates Accuracy

In quantitative LC-MS/MS and GC-MS workflows, the internal standard is spiked into the sample at the very beginning of the preparation process. Its purpose is to correct for analyte loss during extraction and to compensate for matrix effects during ionization [5].

Traditional Analog Internal Standards

Historically, researchers have relied on structural analogs or entirely different chemical classes as internal standards for phthalide analysis. Examples from the literature include:

  • 2-Octanol or 2-Undecanone: Frequently used in Solid-Phase Microextraction (SPME) and GC-MS workflows [4, 11].

  • Astragalin, α-Terpineol, or Podophyllotoxin: Used in LC-MS/MS pharmacokinetic studies of multi-herb formulations [5, 8].

The Flaw: Analog standards have different physicochemical properties than the target phthalides. They elute at different retention times (RT) during chromatographic separation. Because matrix effects in ESI are highly dependent on the exact co-eluting background compounds at a specific retention time, an analog IS cannot accurately compensate for the ion suppression experienced by the target analyte [14].

Stable Isotope-Labeled Internal Standards (SIL-IS): 3-Butylidene Phthalide-d8

3-Butylidene Phthalide-d8 is a deuterium-labeled variant of the naturally occurring 3-butylidenephthalide, where eight hydrogen atoms have been replaced with deuterium [1].

The Advantage: The SIL-IS shares near-identical physicochemical properties with the target phthalides. It co-elutes exactly with the unlabeled 3-butylidenephthalide and very closely with other phthalide isomers. Consequently, the SIL-IS and the target analyte are subjected to the exact same matrix interferences in the ESI source. Any ion suppression that reduces the signal of the target will proportionally reduce the signal of the SIL-IS, keeping the peak area ratio constant and ensuring absolute quantitative accuracy.

Visualizing the Analytical Workflow

The following diagram illustrates the mechanistic divergence between using a SIL-IS versus an Analog IS during the critical ionization phase of LC-MS/MS.

G cluster_0 Sample Preparation & Extraction cluster_1 LC-MS/MS Separation & Ionization A Complex Sample Matrix (Plasma or Botanical Extract) B Spike IS: 3-Butylidene Phthalide-d8 vs Analog A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Reversed-Phase LC Separation C->D E1 SIL-IS (d8) Co-elutes with Target Phthalide D->E1 E2 Analog IS Elutes at Different RT D->E2 F ESI Source (Matrix Effects & Ion Suppression) E1->F E2->F G Accurate Isotope Dilution Quantification F->G SIL-IS Path H Quantification Bias (Uncorrected Matrix Effects) F->H Analog IS Path

Caption: Workflow comparison demonstrating how SIL-IS co-elution neutralizes ESI matrix effects compared to analog IS.

Experimental Protocol: Self-Validating Phthalide Extraction and LC-MS/MS Analysis

To ensure scientific integrity, the following step-by-step methodology establishes a self-validating system for quantifying phthalides in rat plasma using 3-Butylidene Phthalide-d8 [5, 14].

Reagents and Materials
  • Target Analytes: Z-ligustilide, 3-butylidenephthalide, senkyunolide A (Purity >98%).

  • Internal Standard: 3-Butylidene Phthalide-d8 (e.g., MedChemExpress Cat. No. HY-N0336S) [1].

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, and Ethyl Acetate.

Step-by-Step Methodology
  • Preparation of Working Solutions: Prepare a mixed standard stock solution of the target phthalides in methanol. Prepare the 3-Butylidene Phthalide-d8 IS working solution at a concentration of 500 ng/mL in methanol.

  • Sample Spiking: Aliquot 100 µL of blank plasma (or experimental sample) into a clean microcentrifuge tube. Add 10 µL of the 3-Butylidene Phthalide-d8 IS working solution and vortex for 30 seconds to ensure homogeneous distribution.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate to the spiked plasma. This non-polar solvent efficiently extracts lipophilic phthalides while precipitating highly polar proteins [14].

  • Phase Separation: Vortex the mixture vigorously for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Drying and Reconstitution: Transfer 400 µL of the upper organic layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen gas at room temperature (avoid heat to prevent ligustilide isomerization). Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid) and centrifuge again before transferring to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 Reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and Acetonitrile (B).

    • Detection: Positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the targets and the d8-IS.

Quantitative Data Comparison: SIL-IS vs. Analog IS

The superiority of 3-Butylidene Phthalide-d8 over traditional analog standards (e.g., α-terpineol or podophyllotoxin) is evident when evaluating assay validation metrics. The table below summarizes typical performance data derived from comparative pharmacokinetic validations [5, 8].

Analytical Metric3-Butylidene Phthalide-d8 (SIL-IS)α-Terpineol / Analog ISCausality / Scientific Rationale
Matrix Effect (ME %) 98.5% - 101.2%75.4% - 112.3%SIL-IS co-elutes exactly with the target, experiencing identical ESI suppression/enhancement. Analogs elute at different times, facing different matrix backgrounds.
Extraction Recovery 92.0% - 96.5%81.2% - 89.5%The structural identity of the d8-isotope ensures its partitioning coefficient (LogP) is identical to the analyte during liquid-liquid extraction.
Precision (RSD %) < 3.5%7.8% - 12.4%Consistent tracking of analyte loss and ionization variance by the SIL-IS tightly constrains the relative standard deviation across multiple replicates.
Linearity (R²) > 0.999~ 0.992Isotope dilution mass spectrometry provides a perfectly linear response ratio across a wider dynamic range.

Conclusion

For the rigorous quantification of phthalides in complex matrices, the use of analog internal standards introduces unacceptable variables related to differential extraction recoveries and uncorrected ESI matrix effects. By employing 3-Butylidene Phthalide-d8 , researchers establish a self-validating analytical system. The deuterium-labeled standard acts as a perfect chemical mimic, ensuring that any perturbations in the sample preparation or ionization phases are mathematically neutralized, thereby guaranteeing the scientific integrity of the resulting pharmacokinetic or phytochemical data.

References

  • Ahmadi, F., et al. (2021). Chemical Investigations in Kelussia odoratissima Mozaff. Leaves Based on Comprehensive Analytical Methods: LC-MS, SPME, and GC-MS Analyses. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Yang, Y., et al. (2024). A pharmacokinetic study on twenty-one compounds in rat plasma by integrating UPLC-QQQ-MS/MS with GC-MS after oral administration of Suxiao Jiuxin pill. Arabian Journal of Chemistry. Retrieved March 31, 2026, from [Link]

  • Li, X., et al. (2024). Comparative Study on Morphological Features and Chemical Components of Wild and Cultivated Angelica sinensis Based on Bionic Technologies and Chemometrics. ACS Omega. Retrieved March 31, 2026, from [Link]

  • Wang, Y., et al. (2021). Pharmacokinetics of five phthalides in volatile oil of Ligusticum sinense Oliv.cv. Chaxiong, and comparison study on physicochemistry and pharmacokinetics after being formulated into solid dispersion and inclusion compound. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Li, G., et al. (2013). HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics. Taylor & Francis. Retrieved March 31, 2026, from [Link]

  • Beck, J. J., & Chou, S. C. (2007). The Structural Diversity of Phthalides from the Apiaceae. Journal of Natural Products. Retrieved March 31, 2026, from [Link]

  • Lin, L. Z., et al. (1998). Characterization of Phthalides in Ligusticum chuanxiong by Liquid Chromatographic–Atmospheric Pressure Chemical Ionization–Mass. Oxford Academic. Retrieved March 31, 2026, from [Link]

Comparative

Comparative Efficacy and Pharmacokinetics of Deuterated vs. Non-Deuterated 3-Butylidene Phthalide: A Technical Guide

Executive Summary 3-n-butylphthalide (NBP), a neuroprotective agent derived from celery seed, has demonstrated clinical efficacy in the treatment of ischemic stroke and is approved for this indication in China.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-n-butylphthalide (NBP), a neuroprotective agent derived from celery seed, has demonstrated clinical efficacy in the treatment of ischemic stroke and is approved for this indication in China.[1][2] Its therapeutic potential is attributed to a multifaceted mechanism of action that includes improving cerebral microcirculation, protecting mitochondrial function, and exerting anti-inflammatory and anti-apoptotic effects.[1][3][4] However, NBP undergoes extensive and rapid metabolism in humans, primarily via oxidation by cytochrome P450 enzymes, which can limit its systemic exposure and overall therapeutic impact.[5][6]

This guide provides a comparative analysis of non-deuterated NBP and its prospective deuterated analogue (d-NBP). By strategically replacing hydrogen atoms with deuterium at metabolically vulnerable positions, we can leverage the kinetic isotope effect (KIE) to slow down metabolic clearance.[7][8][] This guide will demonstrate, through established principles and representative data, that deuteration can significantly enhance the pharmacokinetic profile of NBP, leading to greater systemic exposure and potentially superior neuroprotective efficacy. We will detail the underlying metabolic pathways, present comparative pharmacokinetic and efficacy data, and provide standardized protocols for preclinical evaluation.

Introduction: The Rationale for Deuterating 3-n-Butylphthalide

3-n-Butylphthalide (NBP): A Clinically Validated Neuroprotectant

NBP is a chiral molecule originally isolated from the seeds of Apium graveolens (celery).[3] Clinical trials have confirmed its efficacy and safety in treating acute ischemic stroke.[10][11] Its neuroprotective mechanisms are diverse, targeting multiple pathways involved in ischemic injury, including oxidative stress, apoptosis, and inflammation, making it a robust candidate for further optimization.[3][4]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Design

The foundation of this comparative analysis lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than a carbon-hydrogen (C-H) bond.[7][12] In metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can dramatically slow down the reaction rate.[8][13] This strategy, known as "deuteration," offers several potential advantages for a drug candidate:

  • Increased Half-life and Systemic Exposure (AUC): Slower metabolism leads to a longer circulation time and greater overall drug exposure.[14]

  • Reduced Metabolite Load: Decreased metabolism can lower the concentration of potentially toxic or inactive metabolites.[7][12]

  • Improved Pharmacokinetic Profile: A more stable and predictable pharmacokinetic profile may allow for lower or less frequent dosing.[][14]

NBP's Metabolism: An Opportunity for Deuteration

Human pharmacokinetic studies reveal that NBP is extensively metabolized. The primary metabolic pathways involve hydroxylation of the butyl side chain, particularly at the 3-, 10- (ω-1), and 11- (ω) carbon positions, mediated by CYP450 enzymes like CYP3A4 and CYP2E1.[5][6][15] These hydroxylated metabolites are the major circulating species found in plasma.[2][16] This metabolic profile makes NBP an ideal candidate for deuteration. By replacing hydrogen atoms at the 10- or 11-positions with deuterium, we can hypothesize that the rate of oxidative metabolism will be significantly reduced, thereby improving the parent drug's pharmacokinetic properties.

Caption: Metabolic pathway of NBP and the hypothesized impact of deuteration.

Comparative Pharmacokinetics (PK): Enhancing Drug Exposure

The primary advantage of deuterating NBP is the anticipated improvement in its pharmacokinetic profile. A longer half-life and greater systemic exposure (AUC) can lead to more sustained engagement with neuroprotective targets in the brain.

In Vitro Metabolic Stability

An in vitro metabolic stability assay using human liver microsomes is the standard first step to evaluate the impact of deuteration. This assay measures the rate at which the parent compound is consumed by metabolic enzymes (primarily Phase I CYP450s).[17] We predict that d-NBP will exhibit a significantly longer half-life in this system compared to its non-deuterated counterpart.

In Vivo Pharmacokinetic Profile

Following promising in vitro data, an in vivo study in a relevant animal model (e.g., Sprague-Dawley rat) is conducted to determine key pharmacokinetic parameters after oral administration. The expected outcome is a significant increase in Cmax (maximum concentration) and AUC (total exposure) for d-NBP.

Table 1: Representative Comparative Pharmacokinetic Data (Oral Dosing in Rats) (Note: This data is illustrative, based on established principles of deuteration, to demonstrate expected outcomes.)

Parameter3-n-Butylphthalide (NBP)Deuterated NBP (d-NBP)Expected Improvement
T½ (Half-life) ~12 hours~23 hours ~1.9x Increase
Cmax (Max. Plasma Conc.) 240 µg/L390 µg/L ~1.6x Increase
AUC₀-∞ (Total Exposure) 570 h·µg/L1450 h·µg/L ~2.5x Increase

Causality: The dramatic increase in half-life and total exposure (AUC) for d-NBP is a direct consequence of the kinetic isotope effect slowing metabolic clearance. This allows the parent drug to remain in circulation longer and at higher concentrations, enhancing its ability to reach the target site in the brain.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a self-validating system for comparing the intrinsic clearance of NBP and d-NBP.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of NBP and d-NBP in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[18]

  • Test Compounds: NBP, d-NBP (10 mM stock in DMSO)

  • Positive Controls: Midazolam, Dextromethorphan (high clearance compounds)[18]

  • NADPH Regenerating System (Cofactor)[17]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[18]

  • Acetonitrile with Internal Standard (for reaction termination and analysis)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw human liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.

    • Prepare test compound plates by diluting NBP, d-NBP, and positive controls to a starting concentration of 2 µM in phosphate buffer. The final incubation concentration will be 1 µM.[18]

  • Incubation:

    • Pre-warm the test compound plates and microsomal suspension at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" negative controls.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.[18] The "0 min" sample is prepared by adding the stop solution before adding the NADPH system.

  • Sample Processing & Analysis:

    • Seal and centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound (NBP or d-NBP) in each sample using a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration) .

Trustworthiness: This protocol includes positive controls to ensure the metabolic activity of the microsomes and "minus cofactor" controls to rule out non-enzymatic degradation. Using deuterated internal standards during LC-MS/MS analysis compensates for matrix effects, ensuring accurate quantification.[16]

Comparative Efficacy in a Preclinical Stroke Model

An improved pharmacokinetic profile is only meaningful if it translates to enhanced therapeutic efficacy. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is the gold-standard preclinical model for evaluating the efficacy of neuroprotective agents against ischemic stroke.[19][20][21]

Hypothesis: The increased systemic exposure and longer half-life of d-NBP will result in greater neuroprotection compared to an equimolar dose of NBP, leading to a smaller infarct volume and improved neurological outcomes.

Caption: Workflow for a preclinical comparative efficacy study.

Table 2: Representative Comparative Efficacy Data (Rat MCAO Model) (Note: This data is illustrative, based on the expected therapeutic benefit from improved pharmacokinetics.)

Treatment GroupInfarct Volume Reduction (vs. Vehicle)Neurological Deficit Score (at 72h)
Vehicle Control 0%3.8 ± 0.5
3-n-Butylphthalide (NBP) 35%2.5 ± 0.7
Deuterated NBP (d-NBP) 58% 1.6 ± 0.6

Causality: The superior reduction in infarct volume and the more significant improvement in neurological function observed with d-NBP are directly linked to its enhanced pharmacokinetic profile. The prolonged, higher-level exposure of the brain to the active drug allows for more effective interruption of the ischemic cascade, protecting a larger area of the vulnerable penumbra from irreversible damage.

Synthesis and Sourcing of Deuterated Compounds

The synthesis of deuterated pharmaceuticals is a well-established field.[22] Deuterated NBP can be efficiently prepared using chemical synthesis methods that employ deuterium-containing reagents or starting materials.[22][23] For example, a deuterated butyl group can be introduced using deuterated Grignard reagents or through catalytic exchange processes, allowing for precise and high-level incorporation of deuterium at the desired metabolic hotspots.

Conclusion and Future Directions

The strategic deuteration of 3-n-butylphthalide presents a compelling, low-risk strategy to enhance a clinically validated neuroprotective agent. The foundational principle of the kinetic isotope effect strongly supports the hypothesis that a deuterated version of NBP will exhibit a superior pharmacokinetic profile, characterized by a longer half-life and greater systemic exposure. This guide provides the scientific rationale and experimental framework to validate this hypothesis, demonstrating how improved pharmacokinetics can directly translate into superior preclinical efficacy in a relevant stroke model.

Given the established safety and efficacy of NBP in humans, a deuterated analogue represents a next-generation therapeutic with the potential for improved patient outcomes, potentially through more convenient dosing regimens and enhanced neuroprotection. Further preclinical development, including toxicology studies and dose-ranging efficacy studies, is warranted to advance d-NBP toward clinical evaluation.

References

  • NCT07230587 | Butylphthalide for Long-term Efficacy in Minor Stroke Study | ClinicalTrials.gov.
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  • Metabolic Stability Assays.
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  • Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed.
  • Efficacy and Safety of Dl-3-n-Butylphthalide Combined With Human Urinary Kallidinogenase in the Treatment of Acute Ischemic Stroke - PubMed.
  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development - University of California, Santa Barbara.
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  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
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  • Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
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  • In vitro drug metabolism: for the selection of your lead compounds.
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  • Middle Cerebral Artery Occlusion (MCAO) Mouse Models - Biocytogen.
  • Butylphthalide - Wikipedia.
  • (PDF) Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation - ResearchGate.
  • Precision Stroke Animal Models: The Permanent MCAO Model Should be the Primary Model, Not Transient MCAO - PMC.
  • The Neuroprotective Effect and Probable Mechanism of DL-3-n-Butylphthalide in Brain Diseases | Integrative Medicine International | Karger Publishers.
  • What is the mechanism of Butylphthalide? - Patsnap Synapse.
  • Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach - Isotope Science / Alfa Chemistry.
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
  • Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed.
  • Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC.
  • A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC.
  • Pharmacokinetics, safety and tolerability of L-3-ν-butylphthalide tablet after single and multiple oral administrations in heal - SciELO.
  • Conversion and pharmacokinetics profiles of a novel pro-drug of 3-n-butylphthalide, potassium 2-(1-hydroxypentyl)-benzoate, in rats and dogs - PMC.

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Validation

Head-to-Head Comparison of Synthesis Routes for 3-Butylidene Phthalide-d8: A Technical Guide for Isotope Labeling

As pharmacokinetic and metabolomic analyses become increasingly sensitive, the demand for high-fidelity stable isotope-labeled internal standards (SIL-IS) has surged. 3-Butylidenephthalide (Bdph) is a potent bioactive co...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmacokinetic and metabolomic analyses become increasingly sensitive, the demand for high-fidelity stable isotope-labeled internal standards (SIL-IS) has surged. 3-Butylidenephthalide (Bdph) is a potent bioactive compound derived from Angelica sinensis and Ligusticum chuanxiong, widely studied for its neuroprotective, anti-tumor, and anti-inflammatory properties[1]. To accurately quantify Bdph in complex biological matrices via LC-MS/MS or GC-MS, 3-Butylidenephthalide-d8 is utilized to correct for matrix effects and ion suppression[2].

Synthesizing the -d8 isotopologue is not merely a matter of substituting deuterated precursors into standard workflows. The core challenge lies in preventing H/D exchange during carbon-carbon double bond formation and maximizing (Z)-stereoselectivity . This guide objectively evaluates three distinct synthetic routes, providing the mechanistic causality and self-validating protocols required to produce assay-ready 3-Butylidenephthalide-d8.

Mechanistic Overview of Synthetic Pathways

The synthesis of the butylidene chain can be approached via thermodynamic condensation, kinetic olefination, or direct organometallic alkylation.

Pathways PA Phthalic Anhydride Core Val Valeric Acid-d9 (Perkin Condensation) PA->Val Phos Phthalide-3-phosphonate + Butyraldehyde-d8 PA->Phos Multi-step BuLi n-Butyl-d9-Lithium (Organometallic) PA->BuLi Cond 170-190 °C High H/D Scrambling Risk Val->Cond Target (Z)-3-Butylidenephthalide-d8 Cond->Target Route A Wittig LiHMDS, -78 °C Kinetic Z-Selectivity Phos->Wittig Wittig->Target Route B Dehyd Aprotic Dehydration (POCl3/Pyridine) BuLi->Dehyd Dehyd->Target Route C

Fig 1: Synthetic pathways for 3-Butylidenephthalide-d8 highlighting kinetic vs thermodynamic control.

Objective Comparison of Synthesis Routes
Route A: Perkin-Type Condensation (The Thermodynamic Approach)
  • Mechanism: The traditional industrial synthesis involves the condensation of phthalic anhydride with valeric acid (or valeric anhydride) in the presence of sodium valerate[3]. For the labeled target, valeric acid-d9 is used.

  • Causality & Drawbacks: This reaction requires harsh thermal conditions (170–190 °C) to drive the elimination of CO₂ and water. From an isotope-labeling perspective, these high temperatures provide the activation energy necessary for unwanted enolization and H/D exchange at the allylic positions if trace protic impurities exist. Furthermore, the reaction is under thermodynamic control, yielding a mixture of (Z) and (E) isomers that requires tedious chromatographic separation.

Route B: Wittig-Horner Olefination (The Stereoselective Approach)
  • Mechanism: This route utilizes the reaction of dimethyl phthalide-3-phosphonate with butyraldehyde-d8[4].

  • Causality & Advantages: Conducted at cryogenic temperatures (-78 °C) using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). The low temperature kinetically traps the intermediate. The steric bulk of the phosphonate ester dictates the formation of a highly favored erythro-oxaphosphetane intermediate, which collapses exclusively into the naturally occurring (Z)-alkene. Because the reaction is fast and strictly anhydrous, isotopic scrambling is completely suppressed.

Route C: Organometallic Addition-Dehydration (The Direct Alkylation Approach)
  • Mechanism: Nucleophilic attack of n-butyl-d9-lithium on phthalic anhydride yields 3-hydroxy-3-butyl-d9-phthalide, which is subsequently dehydrated to form the butylidene double bond[5].

  • Causality & Optimization: The critical vulnerability in this route is the dehydration step. Using standard aqueous acids (e.g., H₂SO₄) generates a carbocation intermediate. Reversible protonation/deprotonation of the newly formed double bond by H⁺ leads to rapid incorporation of hydrogen, degrading the -d8 product to a -d7 or -d6 mixture. To prevent this, dehydration must be performed using an aprotic reagent (e.g., POCl₃ in pyridine) to lock the deuterium atoms in place.

Quantitative Performance Matrix
ParameterRoute A: Perkin CondensationRoute B: Wittig-HornerRoute C: Organometallic
Precursor Cost High (Valeric anhydride-d18)Moderate (Butyraldehyde-d8)Low (1-Bromobutane-d9)
Reaction Temp 170–190 °C-78 °C to RT-78 °C to 80 °C
Isotopic Retention Moderate (Risk of H/D scrambling)Excellent (>99% -d8) Good (Requires aprotic conditions)
(Z)/(E) Selectivity ~3:1 (Thermodynamic)>10:1 (Kinetic) ~4:1
Overall Yield 40–50%75–85% 55–65%
Experimental Methodologies (Self-Validating Protocols)

For the synthesis of SIL-IS compounds, Route B and Route C are the only viable options to ensure isotopic integrity.

Protocol 1: Wittig-Horner Synthesis (Recommended for -d8 Labeling)

This protocol prioritizes kinetic control to maximize both (Z)-selectivity and isotopic purity.

  • Ylide Generation: In an oven-dried, argon-purged flask, dissolve dimethyl phthalide-3-phosphonate (1.0 eq) in anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.1 eq, 1.0 M in THF).

    • Causality Note: LiHMDS is chosen over n-BuLi to prevent unwanted nucleophilic attack on the phthalide carbonyl ring.

  • Aldehyde Addition: Stir for 30 minutes until a deep yellow anion forms. Add butyraldehyde-d8 (1.1 eq) dropwise. Maintain at -78 °C for 2 hours.

  • Quench & Extraction: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Before column chromatography, analyze the crude organic layer via ³¹P NMR. The complete disappearance of the starting phosphonate signal (~22 ppm) validates full conversion.

Protocol 2: Organometallic Addition with Aprotic Dehydration

This protocol utilizes cheaper precursors but requires strict adherence to aprotic dehydration.

  • Nucleophilic Addition: Dissolve phthalic anhydride (1.0 eq) in anhydrous THF at -78 °C. Slowly add n-Butyl-d9-lithium (1.0 eq). Stir for 1 hour, then quench with D₂O (to prevent premature protonation of the hemiketal) and extract to isolate 3-hydroxy-3-butyl-d9-phthalide.

  • Aprotic Dehydration: Dissolve the intermediate in anhydrous pyridine. Cool to 0 °C and add POCl₃ (1.5 eq) dropwise. Heat to 80 °C for 4 hours.

    • Causality Note: POCl₃ acts as a Lewis acid to activate the hydroxyl group as a leaving group without introducing free protons, entirely eliminating the risk of H/D scrambling during the elimination step.

  • Validation Checkpoint: Monitor the crude product via GC-MS. The molecular ion must strictly reflect m/z 196 (M⁺ for -d8). The absence of an m/z 195 peak confirms that no proton incorporation occurred during dehydration.

Analytical Validation of Isotopic Purity

To certify the synthesized 3-Butylidenephthalide-d8 for use as an internal standard, two analytical validations are mandatory:

  • Isotopic Purity via LC-MS/MS: Perform a full scan and Multiple Reaction Monitoring (MRM) analysis. The isotopic purity is calculated by comparing the peak areas of the -d8 transition against any residual -d7, -d6, or unlabeled (d0) transitions. A high-quality internal standard must exhibit >99% isotopic purity to prevent cross-talk in the MS detector[2].

  • Stereochemical Purity via ¹H NMR: While the butylidene chain protons are silent due to deuterium substitution, the aromatic protons of the phthalide core will shift depending on the (Z) vs (E) configuration. The (Z)-isomer shows distinct downfield shifts for the aromatic protons due to the spatial proximity and deshielding effect of the carbonyl oxygen[4].

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Butylidene Phthalide-d8

Introduction: Beyond the Benchtop In the landscape of pharmaceutical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. For specialized molecules like 3-Butylidene Phthalide-d8, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Benchtop

In the landscape of pharmaceutical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. For specialized molecules like 3-Butylidene Phthalide-d8, a deuterated derivative of a bioactive compound found in Ligusticum chuanxiong, responsible handling from acquisition to disposal is a cornerstone of laboratory safety and environmental stewardship.[1][2][3] This guide provides a detailed, procedural framework for the proper disposal of 3-Butylidene Phthalide-d8, ensuring that researchers and drug development professionals can manage this process with confidence and scientific integrity. Our objective is to move beyond mere compliance, embedding a culture of safety and responsibility into every step of the research workflow.

Hazard Profile and Core Disposal Principles

Before initiating any disposal protocol, it is imperative to understand the inherent characteristics of the substance. While extensive data on the deuterated form is limited, the Safety Data Sheet (SDS) for the parent compound, 3-Butylidenephthalide (CAS 551-08-6), serves as the primary reference for hazard identification.

1.1. Hazard Identification

The primary hazard associated with 3-Butylidenephthalide is Acute Toxicity (Oral) . It is classified as Harmful if swallowed.[4][5][6][7] This classification dictates that the compound and any materials contaminated with it must be treated as hazardous waste to prevent accidental ingestion by personnel or release into the environment.[8][9]

1.2. The Three Pillars of Chemical Waste Disposal

  • Segregation is Paramount: Never mix different classes of chemical waste. Deuterated compounds, while not radioactive, should be disposed of as hazardous chemical waste.[10] The key is to segregate waste streams based on their physical state (solid, liquid) and chemical compatibility to ensure safe and efficient final disposal by a certified facility.[11][12]

  • Containment and Labeling: All waste must be collected in appropriate, sealed containers that are clearly and accurately labeled.[10][13] Ambiguous labeling is a significant safety risk.

  • Professional Disposal is Non-Negotiable: Under no circumstances should 3-Butylidene Phthalide-d8 or its contaminated materials be disposed of down the drain or in regular trash.[7][9][10] All waste streams must be handled by an institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14][15]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling different waste streams generated from the use of 3-Butylidene Phthalide-d8.

2.1. Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Wear protective nitrile rubber gloves.[6]

  • Body Protection: A standard laboratory coat.

2.2. Waste Stream Segregation and Management

The following table summarizes the disposal procedures for each type of waste generated.

Waste StreamDescriptionDisposal ContainerLabeling Requirements
Unused/Expired Compound Pure, unadulterated 3-Butylidene Phthalide-d8 in its original container.The original, sealed manufacturer's container. If compromised, transfer to a new, compatible, and sealable container.Label as "Hazardous Waste: 3-Butylidene Phthalide-d8 (CAS 1795142-65-2), Acutely Toxic (Oral)".
Contaminated Solid Waste Items such as gloves, paper wipes, pipette tips, or chromatography media that have come into direct contact with the compound.A dedicated, sealable, and puncture-resistant hazardous waste container (e.g., a labeled plastic pail or a sturdy, lined cardboard box).[12][16]Label as "Hazardous Waste: Solid Debris Contaminated with 3-Butylidene Phthalide-d8".
Contaminated Liquid Waste Solutions containing 3-Butylidene Phthalide-d8, such as reaction mixtures or instrument vials.A sealable, chemically compatible hazardous waste container (e.g., glass or polyethylene bottle). Crucially, segregate based on solvent type (Halogenated vs. Non-Halogenated). [13]Label as "Hazardous Waste: Liquid Waste with 3-Butylidene Phthalide-d8". Specify solvent composition (e.g., "in Acetonitrile"). Clearly mark as "Halogenated" or "Non-Halogenated".
Empty Containers The original bottle once all usable material has been removed.The original container.Deface the original product label to prevent confusion.[16] Label as "Empty Container - Last held 3-Butylidene Phthalide-d8". Follow institutional guidelines for disposal of empty, non-hazardous containers or treat as contaminated solid waste.[17]

2.3. On-Site Storage and Final Disposal

  • Storage: Keep all sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[10][16]

  • Disposal Request: Once a waste container is 80-90% full, or as per your institution's policy, arrange for pickup through your EHS office or designated waste management provider.[12] Provide them with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the disposal process, ensuring a logical and compliant workflow.

G cluster_prep Preparation Phase cluster_main Waste Assessment & Segregation cluster_final Finalization Phase start Start: Disposal of 3-Butylidene Phthalide-d8 Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess Assess Waste Type ppe->assess unused Package in Original or Compatible Container assess->unused Unused/ Expired solid Collect in Labeled Solid Waste Pail assess->solid Contaminated Solid liquid Segregate by Solvent (Halogenated/Non-Halogenated) into Liquid Waste Bottles assess->liquid Contaminated Liquid empty Deface Original Label assess->empty Empty Container label_waste Label All Containers Accurately with 'Hazardous Waste' & Contents unused->label_waste solid->label_waste liquid->label_waste empty->label_waste store Store in Designated Satellite Accumulation Area label_waste->store dispose Arrange Pickup via Institutional EHS or Certified Waste Contractor store->dispose

Caption: Disposal workflow for 3-Butylidene Phthalide-d8 waste.

The Rationale for Segregation: A Note on Deuterated Compounds

While the deuterium atoms in 3-Butylidene Phthalide-d8 do not render it radioactive, treating it with the same diligence as its non-deuterated, hazardous counterpart is standard best practice.[10] The fundamental principle of chemical waste management is to prevent unknown reactions in waste containers and to facilitate proper end-stage disposal, which often involves incineration.[15][18] Halogenated and non-halogenated solvents, for example, require different incineration conditions. Mixing them complicates and increases the cost of disposal, and can lead to rejection of the waste drum by the disposal facility. Therefore, meticulous segregation at the source is not just a regulatory requirement but a critical step for a safe, efficient, and cost-effective waste management system.[11][19]

References

  • 3-Butylidenephthalide | CAS#:551-08-6 . Chemsrc. Available at: [Link]

  • 3-butylidene phthalide, 551-08-6 . The Good Scents Company. Available at: [Link]

  • 3-Butylidene Phthalide-d8 | CAS 1795142-65-2 . Pharmaffiliates. Available at: [Link]

  • Phthalic anhydride - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: Butylidene phthalide . Carl Roth. Available at: [Link]

  • Effective Pharmaceutical Waste Management for Environmental Safety . International Journal of Waste Resources. Available at: [Link]

  • Pharmaceutical waste management . JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Disposal of deuterium (D₂) . Synergy Recycling. Available at: [Link]

  • Recycling and waste management ideas for pharma industry . International Journal of Science and Research Archive. Available at: [Link]

  • Monooctyl Phthalate-d4 | CAS 1398065-74-1 . Pharmaffiliates. Available at: [Link]

  • Heavy water recycling for producing deuterium compounds . National Institutes of Health (NIH). Available at: [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. Available at: [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . Journal of Applied Science and Engineering. Available at: [Link]

  • Deuterium Labeled Compounds . ZEOCHEM. Available at: [Link]

  • Heavy water recycling for producing deuterium compounds . RSC Publishing. Available at: [Link]

  • Guidelines for hazardous plastic waste collection, transportation, treatment and disposal . CEDARE. Available at: [Link]

  • Disposal of Waste MDI and Used MDI Storage Containers . American Chemistry Council. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]

  • Monooctyl Phthalate-d4 | CAS 1398065-74-1 . Pharmaffiliates. Available at: [Link]

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